Product packaging for Pratensein(Cat. No.:CAS No. 2284-31-3)

Pratensein

Cat. No.: B192153
CAS No.: 2284-31-3
M. Wt: 300.26 g/mol
InChI Key: FPIOBTBNRZPWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pratensein (CAS Number: 2284-31-3) is an O-methylated isoflavone, a type of flavonoid naturally found in Trifolium pratense (red clover) . This compound is a valuable reference standard in biomedical research, with studies highlighting its potential across multiple therapeutic areas. Research indicates this compound possesses significant neuroprotective properties. In preclinical models of Alzheimer's disease, this compound was shown to attenuate β-amyloid-induced cognitive deficits. The mechanisms behind this effect appear to involve the enhancement of synaptic plasticity by increasing the expression of proteins such as PSD-95 and BDNF, alongside the restoration of cholinergic function through cholinesterase inhibition . A 2024 study further underscores its pharmacotherapeutic potential in hepatoprotection. The research demonstrated that this compound could avert pesticide-instigated hepatotoxicity by regulating key cellular defense pathways, including Nrf-2/Keap-1, PI3K/Akt, and NF-κB. This modulation helps reduce oxidative stress, suppress inflammation, and inhibit apoptosis in liver tissue . The collective data positions this compound as a compelling compound for investigating pathways related to oxidative damage, inflammation, and cellular survival. It is supplied for laboratory research purposes only. This product is labeled with the CAS number 2284-31-3 and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B192153 Pratensein CAS No. 2284-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIOBTBNRZPWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177388
Record name Pratensein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pratensein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2284-31-3
Record name Pratensein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2284-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pratensein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pratensein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRATENSEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CF8CJ6AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pratensein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name Pratensein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pratensein: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein, an O-methylated isoflavone, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Primarily found in red clover (Trifolium pratense), from which it derives its name, this compound has demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Core Biological Activities of this compound

This compound exerts its biological effects through the modulation of various cellular processes and signaling pathways. The primary activities investigated to date are its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Anticancer Activity

This compound has shown promising cytotoxic effects against several cancer cell lines, particularly in breast cancer. Studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death.

Quantitative Data: Anticancer Activity

Cell LineAssay TypeEndpointThis compound ConcentrationResultCitation
MCF-7 (human breast adenocarcinoma)Cytotoxicity AssayCC50138.5 µg/mLInhibition of cell viability[1]
MDA-MB-231 (human breast adenocarcinoma)Cytotoxicity AssayCC50125 µg/mLInhibition of cell viability[1]
MCF-7 (human breast adenocarcinoma)Cytotoxicity AssayCC508.5 µg/mL (this compound 7-O-glycoside)Inhibition of cell viability[1]
MDA-MB-231 (human breast adenocarcinoma)Cytotoxicity AssayCC5023 µg/mL (this compound 7-O-glycoside)Inhibition of cell viability[1]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or this compound glycoside). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 (or IC50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[2][3][4]

Signaling Pathway: Apoptosis Induction by this compound

This compound has been shown to induce apoptosis in breast cancer cells by modulating the expression of key regulatory proteins. It upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, culminating in apoptotic cell death.[1]

This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Caspase3 Caspase3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis induction pathway by this compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

The inhibition of protein denaturation is a common in vitro method to assess anti-inflammatory activity.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (or bovine serum albumin), phosphate-buffered saline (PBS, pH 6.4), and various concentrations of this compound.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.[5][6]

Signaling Pathway: Inhibition of NF-κB by this compound

In inflammatory conditions, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines and enzymes.[7]

cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NFkB IKK->NFkB Activates (by degrading IκB) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Proinflammatory_Genes NFkB_nucleus NF-κB NFkB_nucleus->Proinflammatory_Genes Induces Transcription

Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

This compound, as a phenolic compound, possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

AssayExtractEC50/IC50 (µg/mL)Citation
DPPH radical scavengingT. pratense water extract17.47[7]
DPPH radical scavengingT. pratense ethyl acetate extract17.81[7]
ABTS radical scavengingT. pratense essential oil27.61[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

  • DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction: Various concentrations of this compound (dissolved in a suitable solvent) are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[8][9]

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, with studies indicating its ability to protect neuronal cells from damage and apoptosis.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: A neuronal cell line, such as SH-SY5Y or PC12, is cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced using an agent like 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or by inducing oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before or during the induction of neurotoxicity.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Apoptosis Assessment: Apoptosis can be evaluated by techniques such as flow cytometry using Annexin V/Propidium Iodide staining or by measuring the activity of caspases.

  • Analysis: The protective effect of this compound is determined by comparing the viability and apoptosis rates of this compound-treated cells with those of the untreated, neurotoxin-exposed control group.[10][11]

Signaling Pathway: PI3K/Akt Modulation by this compound

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In the context of hepatotoxicity, this compound has been shown to upregulate the expression of PI3K and Akt, which in turn can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell survival.[7]

This compound This compound PI3K PI3K This compound->PI3K Upregulates Akt Akt PI3K->Akt Activates Pro_apoptotic_proteins Pro-apoptotic proteins Akt->Pro_apoptotic_proteins Inhibits Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Pro_apoptotic_proteins->Cell_Survival Inhibits

Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound has demonstrated a compelling range of biological activities in preclinical studies, positioning it as a promising candidate for further investigation in drug development. Its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects are supported by evidence of its ability to modulate key signaling pathways, including those involved in apoptosis and inflammation.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. Firstly, more extensive studies are needed to determine its efficacy and safety in in vivo models for various diseases. Secondly, a more detailed understanding of its pharmacokinetic and pharmacodynamic properties is essential for its development as a drug. Furthermore, while its effects on the NF-κB and PI3K/Akt pathways are emerging, its interactions with other critical signaling networks, such as the MAPK and Wnt/β-catenin pathways, warrant further investigation. The synthesis of this compound analogues could also lead to the development of compounds with enhanced potency and selectivity.

References

Pratensein Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pratensein, an O-methylated isoflavone primarily found in Trifolium pratense (red clover), has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, with a focus on its neuroprotective, anti-cancer, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary mechanisms of action identified to date involve the activation of antioxidant responses, induction of apoptosis in cancer cells, and suppression of inflammatory pathways.

Neuroprotection: Nrf2-Mediated Antioxidant Response

A significant body of evidence points to this compound's neuroprotective effects, which are largely attributed to its ability to mitigate oxidative stress. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, such as certain phytochemicals, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those encoding for antioxidant enzymes.

This compound has been shown to activate this Nrf2-antioxidant signaling cascade.[1] This activation leads to the upregulation of downstream antioxidant enzymes, which in turn helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. Furthermore, by activating Nrf2, this compound can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing inflammatory injury and apoptosis in neuronal cells.[1]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_free [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nuclear Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoprotection [label="Cytoprotection &\nReduced Oxidative Stress", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NLRP3_Inflammasome [label="NLRP3 Inflammasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Apoptosis [label="Inflammation &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges this compound -> Keap1_Nrf2 [label="Inhibits", style=dashed, arrowhead=tee]; Keap1_Nrf2 -> Nrf2_free [label="Releases"]; Nrf2_free -> Nrf2_nucleus [label="Translocates"]; Nrf2_nucleus -> ARE [label="Binds"]; ARE -> Antioxidant_Genes [label="Activates Transcription"]; Antioxidant_Genes -> Cytoprotection; Nrf2_nucleus -> NLRP3_Inflammasome [label="Suppresses", style=dashed, arrowhead=tee]; NLRP3_Inflammasome -> Inflammation_Apoptosis [label="Activates"]; Cytoprotection -> Inflammation_Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; } Caption: Nrf2-Mediated Antioxidant Pathway Activated by this compound.

Anti-Cancer Activity: Induction of Apoptosis

This compound has demonstrated significant anti-cancer properties, primarily by inducing apoptosis in cancer cells. This programmed cell death is orchestrated through the modulation of key regulatory proteins in the apoptotic cascade.

Studies have shown that this compound can increase the expression of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). The activation of caspase-3 is a critical step that ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> p53 [label="Upregulates"]; p53 -> Bax [label="Activates"]; p53 -> Bcl2 [label="Inhibits", style=dashed, arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [label="Inhibits", style=dashed, arrowhead=tee]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } Caption: this compound-Induced Apoptotic Pathway.

Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway

While direct quantitative data for this compound is still emerging, isoflavones as a class are known to exert anti-inflammatory effects, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="Nuclear NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> IKK; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> NFkB_nucleus [label="NF-κB Translocates"]; NFkB_nucleus -> Inflammatory_Genes [label="Activates Transcription"]; Inflammatory_Genes -> Inflammation; this compound -> IKK [label="Inhibits", style=dashed, arrowhead=tee]; } Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

Quantitative Data on this compound Bioactivity

The following tables summarize the available quantitative data for the bioactivity of this compound and closely related isoflavones.

Table 1: Anti-Cancer Activity of this compound
Parameter Value
Cell Line MCF7 (Human Breast Adenocarcinoma)
Assay MTT Assay
CC50 (50% Cytotoxic Concentration) 125 µg/mL
Reference Study on the anticancer activity of this compound from Cuscuta kotchiana
Table 2: Anti-Cancer Activity of this compound
Parameter Value
Cell Line MDA-MB231 (Human Breast Adenocarcinoma)
Assay MTT Assay
CC50 (50% Cytotoxic Concentration) 62.5 µg/mL
Reference Study on the anticancer activity of this compound from Cuscuta kotchiana
Table 3: Anti-Inflammatory Activity of Related Isoflavones
Compound Prunetin (structurally similar to this compound)
Activity Inhibition of LPS-induced nitric oxide production
System RAW 264.7 macrophages
IC50 Not explicitly stated, but significant inhibition at concentrations of 10-50 µM
Reference Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway
Table 4: Antioxidant Activity of Related Isoflavones
Compound Biochanin A
Activity Nrf2 Activation
System HepG2 cells
EC50 Not explicitly stated, but effective activation of Nrf2 signaling
Reference Isoflavone biochanin A, a novel Nrf2-ARE activator

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on the described signaling pathways.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and MTT solution. Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength between 500-600 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50/IC50 value.

Western Blot for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Nrf2, p53, Bax, Bcl-2, caspases, IκBα, NF-κB).

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA

  • Cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom) and treat with this compound, with or without an oxidative stressor (e.g., H₂O₂).

  • Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the relative change in ROS levels.

Conclusion

This compound is a multifaceted isoflavone that modulates several critical signaling pathways, underscoring its therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions. Its ability to activate the Nrf2 antioxidant pathway, induce apoptosis in cancer cells, and potentially inhibit the pro-inflammatory NF-κB cascade provides a solid foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this compound from a promising natural compound to a potential clinical therapeutic. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

The Isoflavone Pratensein: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pratensein is a methoxylated isoflavone found primarily in Red Clover (Trifolium pratense). As a phytoestrogen, it, along with other isoflavones present in red clover, is of significant interest for its potential applications in human health, including the management of menopausal symptoms and its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed methodologies for its extraction and quantification. While this compound is considered a minor isoflavone in Trifolium pratense, its unique structure warrants further investigation into its specific biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Natural Sources of this compound

This compound is predominantly found in the plant species Trifolium pratense, commonly known as red clover.[1][2][3] Red clover is a leguminous plant used in traditional medicine and as a source of dietary supplements.[1] While red clover is a rich source of various isoflavones, this compound is present in lower concentrations compared to the major isoflavones such as biochanin A, formononetin, daidzein, and genistein.[2]

Quantitative Data on this compound Content

Quantitative data specifically for this compound in different plant parts of Trifolium pratense is limited in the current scientific literature. Most studies focus on the quantification of the four major isoflavones. However, some studies have isolated and quantified this compound from red clover extracts, providing some insight into its concentration.

One study successfully isolated 9 mg of this compound from a subfraction of a red clover extract, confirming its presence for use as a standard in quantitative analyses.[4] Another investigation using a combination of countercurrent separation and quantitative ¹H NMR spectroscopy reported a concentration of 0.68% w/w of this compound in a specific formononetin-rich fraction of a red clover extract.[5]

For context, the concentrations of the major isoflavones in different parts of Trifolium pratense are presented in Table 1. These values highlight that isoflavone content can vary significantly depending on the plant part and cultivar.[6][7][8]

Table 1: Concentration of Major Isoflavones in Trifolium pratense

Plant PartIsoflavoneConcentration Range (mg/g Dry Matter)Reference
LeavesFormononetin5.57 - 9.05[8]
Biochanin A10.94 - 14.59[8]
DaidzeinNot specified
GenisteinNot specified
StemsFormononetinNot specified
Biochanin ANot specified
Daidzein0.24[8]
Genistein0.55[8]
FlowersFormononetinLower than leaves[7]
Biochanin ALower than leaves[7]
DaidzeinLower than leaves[7]
GenisteinLower than leaves[7]
Whole Aerial PartsFormononetin2.61 - 4.40[6]
Biochanin A1.79 - 3.32[6]
Daidzein0.06 - 0.14[6]
Genistein0.36 - 0.59[6]

Biosynthesis of this compound

The biosynthesis of this compound occurs via the phenylpropanoid pathway, which is the general pathway for the synthesis of flavonoids and isoflavonoids in plants. The specific steps leading to this compound from the common precursor, L-phenylalanine, are believed to involve a series of enzymatic reactions including hydroxylation and O-methylation.

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other isoflavones in legumes. The key steps likely involve the conversion of formononetin or biochanin A through the action of specific hydroxylases and O-methyltransferases.

Proposed biosynthetic pathway of this compound.

Key Enzymes in the Proposed Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • IFS: Isoflavone synthase

  • HID: 2-hydroxyisoflavanone dehydratase

  • HI4'OMT: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase

  • Hydroxylase: A putative hydroxylase that adds a hydroxyl group to the isoflavone ring.

  • O-Methyltransferase (OMT): A putative O-methyltransferase that adds a methyl group to a hydroxyl group on the isoflavone ring.

Experimental Protocols

Extraction of this compound from Trifolium pratense

The following protocol is a general method for the extraction of isoflavones, including this compound, from dried plant material. This method can be optimized based on the specific research requirements.

Materials:

  • Dried and powdered Trifolium pratense plant material (leaves, flowers, or stems)

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant pellet two more times to ensure complete extraction of isoflavones.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Extraction_Workflow Start Start Dried Plant Material Dried Plant Material Start->Dried Plant Material Extraction 1. Add 80% Methanol 2. Vortex 3. Sonicate (30 min) Dried Plant Material->Extraction Centrifugation Centrifuge (4000 rpm, 15 min) Extraction->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Repeat Extraction Repeat 2x? Collect Supernatant->Repeat Extraction Repeat Extraction->Extraction Yes Combine Supernatants Combine Supernatants Repeat Extraction->Combine Supernatants No Solvent Evaporation Rotary Evaporation Combine Supernatants->Solvent Evaporation Re-dissolve & Filter Re-dissolve in Methanol Filter (0.45 µm) Solvent Evaporation->Re-dissolve & Filter HPLC Analysis HPLC Analysis Re-dissolve & Filter->HPLC Analysis

Workflow for the extraction of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the separation and quantification of this compound. The method should be validated for linearity, accuracy, precision, and sensitivity before use.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B

    • 35-40 min: 50-90% B

    • 40-45 min: 90% B

    • 45-50 min: 90-10% B

    • 50-60 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

  • Standard: A pure standard of this compound is required for quantification.

Quantification:

A calibration curve should be prepared using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extract can then be determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, as a component of red clover extracts, it is likely to contribute to the overall pharmacological effects observed for the plant. Red clover extracts, rich in isoflavones, have been studied for their potential estrogenic and anti-inflammatory effects.[9][10][11][12]

Estrogenic Activity:

Isoflavones are known as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[13] The estrogenic activity of red clover is attributed to the combined effect of its isoflavone constituents.[12] While the specific estrogenic potency of this compound has not been extensively studied, its isoflavone structure suggests it may exhibit some affinity for estrogen receptors.

Anti-inflammatory Activity:

Red clover extracts have demonstrated anti-inflammatory activity in both in vitro and in vivo models.[10][11] This activity is thought to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some studies on red clover extracts have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as modulation of the NF-κB signaling pathway.[11] Anthocyanins and other polyphenols in red clover have also been shown to exert anti-inflammatory effects by regulating the NF-κB and NRF2 signaling pathways.[14][15] It is plausible that this compound contributes to these anti-inflammatory effects.

Signaling_Pathways cluster_estrogenic Potential Estrogenic Signaling cluster_inflammatory Potential Anti-inflammatory Signaling Pratensein_E This compound ER Estrogen Receptor (ERα / ERβ) Pratensein_E->ER ERE Estrogen Response Element ER->ERE Gene_Transcription_E Gene Transcription ERE->Gene_Transcription_E Biological_Response_E Estrogenic Response Gene_Transcription_E->Biological_Response_E Inflammatory_Stimuli Inflammatory_Stimuli NF_kappa_B_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kappa_B_Pathway COX2_iNOS_Expression Expression of COX-2, iNOS, etc. NF_kappa_B_Pathway->COX2_iNOS_Expression Inflammation Inflammation COX2_iNOS_Expression->Inflammation Pratensein_I This compound Pratensein_I->NF_kappa_B_Pathway Inhibition

Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a naturally occurring isoflavone with potential for further scientific and therapeutic exploration. While its primary natural source is Trifolium pratense, more research is needed to quantify its concentration in different plant tissues and to explore other potential botanical sources. The proposed biosynthetic pathway provides a framework for metabolic engineering approaches to enhance its production.

Future research should focus on:

  • Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify this compound in various plant matrices.

  • Biosynthesis Elucidation: Identifying and characterizing the specific enzymes involved in the final steps of this compound biosynthesis.

  • Pharmacological Studies: Investigating the specific biological activities of isolated this compound, including its estrogenic and anti-inflammatory properties, and elucidating the underlying molecular mechanisms and signaling pathways.

A deeper understanding of this compound's chemistry and biology will be crucial for unlocking its full potential in the development of novel pharmaceuticals and nutraceuticals.

References

Pratensein Biosynthesis in Trifolium pratense: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifolium pratense, commonly known as red clover, is a leguminous plant rich in isoflavones, a class of phytoestrogens with significant interest in the pharmaceutical and nutraceutical industries. Among these isoflavones is pratensein (5,7,3'-trihydroxy-4'-methoxyisoflavone), a metabolite with potential health benefits. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Trifolium pratense, detailing the enzymatic steps, regulatory networks, quantitative data, and experimental protocols relevant to its study and potential for metabolic engineering.

This compound Biosynthetic Pathway

This compound is synthesized via a specific branch of the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The biosynthesis of this compound from the primary metabolite L-phenylalanine involves a series of enzymatic reactions, culminating in the formation of the isoflavone skeleton and subsequent modifications.

The core pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . This is followed by the hydroxylation of cinnamic acid to 4-coumaric acid by cinnamate 4-hydroxylase (C4H) . 4-coumarate-CoA ligase (4CL) then activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

A key branching point for isoflavone biosynthesis is the conversion of naringenin to 2-hydroxyisoflavanone by isoflavone synthase (IFS) , a cytochrome P450 enzyme. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HIDH) yields genistein.

This compound is derived from the intermediate biochanin A. The formation of biochanin A from genistein is catalyzed by isoflavone O-methyltransferase (IOMT) , which methylates the 4'-hydroxyl group. The final step in this compound biosynthesis is the 3'-hydroxylation of biochanin A. This reaction is catalyzed by a putative isoflavone 3'-hydroxylase (I3'H) , which is believed to be a cytochrome P450-dependent monooxygenase. While the specific gene encoding this enzyme in Trifolium pratense has not been definitively characterized, its activity is essential for the production of this compound.

dot

Pratensein_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Coumaric 4-Coumaric Acid FourCL 4CL Coumaric->FourCL CoumaroylCoA 4-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin IFS IFS Naringenin->IFS TwoHydroxy 2-Hydroxyisoflavanone HIDH HIDH TwoHydroxy->HIDH Genistein Genistein IOMT IOMT Genistein->IOMT BiochaninA Biochanin A I3H I3'H (putative) BiochaninA->I3H This compound This compound PAL->Cin C4H->Coumaric FourCL->CoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin IFS->TwoHydroxy HIDH->Genistein IOMT->BiochaninA I3H->this compound

Caption: The biosynthetic pathway of this compound in Trifolium pratense.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WRKY families. These transcription factors respond to various developmental and environmental cues, such as light, wounding, and elicitor treatment.

High-isoflavone cultivars of Trifolium pratense have been shown to exhibit higher expression levels of key biosynthetic genes, including PAL, C4H, 4CL, CHS, and IFS[1]. Additionally, the expression of modification enzymes like IOMT and HIDH is often upregulated in high-isoflavone lines[1]. The coordinated expression of these genes suggests the presence of master regulatory elements that control the entire pathway.

dot

Regulation_Pathway Signals Developmental & Environmental Cues (e.g., Light, Wounding, Elicitors) MYB MYB Signals->MYB bHLH bHLH Signals->bHLH WRKY WRKY Signals->WRKY NAC NAC Signals->NAC Early_Genes Early Biosynthetic Genes (PAL, C4H, 4CL, CHS, CHI) MYB->Early_Genes Activation bHLH->Early_Genes Activation Late_Genes Late Biosynthetic Genes (IFS, HIDH, IOMT, I3'H) WRKY->Late_Genes Activation NAC->Late_Genes Activation Early_Genes->Late_Genes Pratensein_Accumulation This compound Accumulation Late_Genes->Pratensein_Accumulation

Caption: Transcriptional regulation of this compound biosynthesis.

Quantitative Data

The concentration of this compound and other isoflavones in Trifolium pratense can vary significantly depending on the cultivar, plant part, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Isoflavone Content in Different Trifolium pratense Cultivars (% of Dry Matter)

Cultivar/AccessionFormononetinBiochanin AGenisteinDaidzeinTotal IsoflavonesReference
SA 32.374-0.09--0.14[2]
S 36-0.91--1.45[2]
Rajah-----[2]
Average of 11 genotypes3.41 mg/g2.70 mg/g0.45 mg/g0.10 mg/g6.66 mg/g[3]

Table 2: this compound Content in Trifolium pratense Extracts

SampleThis compound ConcentrationMethodReference
Red Clover Extract Fraction0.68% w/w of fractionqHNMR[4]
Red Clover Phase II Clinical Extract> 0.05% w/wHPLC-UV[5]

Experimental Protocols

Extraction of Isoflavones from Trifolium pratense

This protocol provides a general method for the extraction of isoflavones, including this compound, from dried plant material.

Materials:

  • Dried and powdered Trifolium pratense plant material (leaves, stems, or flowers)

  • 80% (v/v) Methanol

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 0.1 g of the dried plant powder into a centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or LC-MS analysis.

dot

Extraction_Workflow Start Start: Dried Plant Material (0.1g) AddSolvent Add 10 mL 80% Methanol Start->AddSolvent Sonicate Ultrasonication (30 min) AddSolvent->Sonicate Centrifuge Centrifugation (12,000 x g, 10 min) Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter (0.45 µm) CollectSupernatant->Filter End End: Extract for Analysis Filter->End

Caption: General workflow for isoflavone extraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared Trifolium pratense extracts.

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol provides a general framework for developing an MRM (Multiple Reaction Monitoring) method for this compound.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to the HPLC method, a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is typically used.

  • Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

  • MRM Transitions: The specific precursor ion (the molecular weight of this compound) and product ions need to be determined by infusing a pure standard of this compound into the mass spectrometer. For this compound (C16H12O5, MW: 284.26 g/mol ), the precursor ion would be [M+H]+ at m/z 285.07 or [M-H]- at m/z 283.06. The fragmentation of this precursor ion will yield specific product ions that can be monitored.

Procedure:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound using a pure standard.

  • Determine the most abundant and specific MRM transitions (precursor ion -> product ion).

  • Develop a chromatographic method to separate this compound from other matrix components.

  • Prepare a calibration curve using a series of this compound standards.

  • Analyze the prepared Trifolium pratense extracts using the developed LC-MS/MS method.

  • Quantify this compound based on the peak area of its specific MRM transition and the calibration curve.

Conclusion

The biosynthesis of this compound in Trifolium pratense is a well-defined pathway involving a series of enzymatic conversions from L-phenylalanine. The regulation of this pathway is complex, involving a network of transcription factors that respond to various internal and external stimuli. This technical guide provides a foundational understanding of the core biosynthetic and regulatory processes, along with quantitative data and detailed experimental protocols. Further research is warranted to definitively identify and characterize the isoflavone 3'-hydroxylase in Trifolium pratense, which would enable more targeted approaches for the metabolic engineering of this valuable phytoestrogen. The provided methodologies offer a robust starting point for researchers, scientists, and drug development professionals interested in the study and application of this compound from red clover.

References

Pratensein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Pratensein, an O-methylated isoflavone primarily found in red clover (Trifolium pratense), has garnered significant scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is classified as a 3'-hydroxy,4'-methoxyisoflavonoid, a class of isoflavonoids characterized by a methoxy group at the C4' position and a hydroxyl group at the C3' position of the isoflavonoid backbone.

IdentifierValueSource
IUPAC Name 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one[2][3][4]
CAS Number 2284-31-3[1][4]
Molecular Formula C₁₆H₁₂O₆[1][3][4]
Molecular Weight 300.26 g/mol [1][3][4]
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O[3]
InChI InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3[1][3]
InChIKey FPIOBTBNRZPWJW-UHFFFAOYSA-N[1][3]
Synonyms 3',5,7-Trihydroxy-4'-methoxyisoflavone, 3′-Hydroxybiochanin A, 4′-O-Methylorobol[1]

Physicochemical Properties

This compound is a solid, yellowish compound.[1] Its solubility is limited in water but higher in organic solvents.[1]

PropertyValueSource
Melting Point 272-273 °C[4]
pKa (Strongest Acidic) 6.61
pKa (Strongest Basic) -4.8
Polar Surface Area 96.22 Ų
Rotatable Bond Count 2
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6

Biological and Pharmacological Properties

This compound exhibits a range of biological activities that are of interest for drug development. These properties are largely attributed to its polyphenolic structure, which allows it to scavenge free radicals and modulate various biological pathways.[1]

ActivityDescriptionSource
Antioxidant This compound demonstrates potent antioxidant effects by neutralizing free radicals such as DPPH, hydroxyl, superoxide anion, and nitric oxide radicals.[5][6][7] This activity is central to its other therapeutic potentials.
Anti-inflammatory The compound has shown anti-inflammatory properties, which are beneficial in conditions where inflammation is a key factor.[1][8]
Anticancer Research suggests that this compound possesses anticancer activities.[1] Extracts of Trifolium pratense, containing this compound, have shown potential in modulating cellular proliferation and oxidative stress in breast cancer models.[9][10]
Cardioprotective It may contribute to the prevention of atherosclerosis.[2]
Phytoestrogenic As a phytoestrogen, this compound can bind to estrogen receptors, potentially alleviating menopausal symptoms like hot flashes.[8][11]
Plant Defense In plants, this compound may play a role in defense mechanisms against pathogens and herbivores.[1]

Signaling Pathways

The biological effects of isoflavones like this compound are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound are still under detailed investigation, the general mechanisms for isoflavones involve the modulation of pathways related to inflammation, cell proliferation, and apoptosis.

Isoflavone_Signaling cluster_stimulus External Stimuli cluster_cellular_response Cellular Processes cluster_outcomes Biological Outcomes This compound This compound Estrogen_Receptors Estrogen Receptors This compound->Estrogen_Receptors Kinase_Pathways MAPK/PI3K/Akt Pathways This compound->Kinase_Pathways Gene_Expression Modulation of Gene Expression Estrogen_Receptors->Gene_Expression Transcription_Factors NF-κB, AP-1 Kinase_Pathways->Transcription_Factors Transcription_Factors->Gene_Expression Antioxidant Antioxidant Gene_Expression->Antioxidant Anti_inflammatory Anti_inflammatory Gene_Expression->Anti_inflammatory Anticancer Anticancer Gene_Expression->Anticancer

Caption: General signaling pathways modulated by isoflavones like this compound.

Experimental Protocols

Extraction of this compound from Trifolium pratense

While specific, detailed protocols for the extraction of pure this compound are proprietary or vary between laboratories, a general workflow can be described.

Extraction_Workflow Start Start Plant_Material Dried & Powdered Trifolium pratense leaves Start->Plant_Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Solvent evaporation under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Caption: General workflow for the extraction and isolation of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound is a key biological property and can be assessed using various in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Methodology:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare various concentrations of this compound.

    • Mix the this compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • Use a known antioxidant, such as ascorbic acid or BHT, as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[5][12]

2. Superoxide Anion Radical Scavenging Assay

  • Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a riboflavin-light-NBT system. The scavenging of superoxide radicals by the antioxidant is measured as a decrease in the formation of the formazan product.

  • Methodology:

    • Prepare a reaction mixture containing phosphate buffer, riboflavin, phenazine methosulphate (PMS), and NBT.

    • Add various concentrations of this compound to the reaction mixture.

    • Initiate the reaction by illuminating the mixture with a fluorescent lamp.

    • After a specific incubation period (e.g., 20 minutes), measure the absorbance at 560 nm.

    • Use a standard antioxidant like ascorbic acid for comparison.

    • Calculate the percentage of superoxide radical scavenging.[13]

3. Lipid Peroxidation Assay

  • Principle: This assay determines the ability of an antioxidant to inhibit the peroxidation of lipids, often measured by the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Methodology:

    • Prepare a lipid-rich substrate, such as liposomes.

    • Induce lipid peroxidation using a pro-oxidant system (e.g., Fe²⁺/ascorbate).

    • Add different concentrations of this compound to the system.

    • After incubation, measure the amount of MDA formed, typically using the thiobarbituric acid reactive substances (TBARS) method.

    • Compare the inhibition of lipid peroxidation with that of standard antioxidants like BHT and BHA.[5]

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific molecular targets and mechanisms of action will be crucial for fully elucidating its therapeutic potential.

References

in vitro effects of Pratensein

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Effects of Pratensein

Introduction

This compound is an O-methylated isoflavone, a type of phenolic compound found in plants such as red clover (Trifolium pratense).[1][2] It has garnered significant interest within the scientific community for its potential therapeutic applications. As a phytoestrogen, this compound and its glycosides are investigated for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in phytochemical and pharmacological research.

Anticancer Effects

This compound demonstrates significant antiproliferative and pro-apoptotic activity in various cancer cell lines, particularly in human breast cancer. Its mechanisms are multifaceted, involving the modulation of key genes and proteins that regulate cell cycle and programmed cell death.

Cytotoxicity and Proliferation Inhibition

This compound and its glycoside form have been shown to inhibit the in vitro proliferation of human breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).[3] The cytotoxic activity of this compound glycoside was found to be significantly greater than that of this compound alone.[3] Similarly, extracts from Trifolium pratense, which contain this compound, reduce the viability of these breast cancer cells in a dose- and time-dependent manner.[4][5]

Table 1: Cytotoxicity of Trifolium pratense Extract in Cancer Cell Lines

Cell Line Assay Exposure Time IC50 Value Source

| NALM-6 (Leukemia) | MTT | 48 h | 231 µg/mL |[6] |

Induction of Apoptosis and Autophagy

The primary anticancer mechanism of this compound is the induction of apoptosis.[3] Treatment of breast cancer cells with this compound or its glycoside leads to significant changes in the expression of apoptosis-related genes. Specifically, it upregulates the expression of pro-apoptotic genes like p53, Bax, and caspase-3, while downregulating the anti-apoptotic gene Bcl-2.[3] The increased ratio of Bax to Bcl-2 is a critical indicator of the mitochondrial pathway of apoptosis. Furthermore, extracts of T. pratense have been observed to induce both apoptosis and autophagy in breast cancer and leukemia cells.[4][6]

Table 2: Effects of this compound and its Glycoside on Gene Expression in Breast Cancer Cells (MCF-7 & MDA-MB-231)

Gene Effect on mRNA Expression Implication Source
p53 Increased Promotes apoptosis [3]
Bax Increased Promotes apoptosis [3]
Bcl-2 Decreased Inhibits apoptosis [3]

| Caspase-3 | Increased (up to 5-7 fold) | Execution of apoptosis |[3] |

Anticancer Signaling Pathway

This compound exerts its pro-apoptotic effects by modulating the intrinsic apoptosis pathway. It enhances the expression of the tumor suppressor p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspase-3 and cell death.

G cluster_0 This compound Treatment cluster_1 Gene Regulation cluster_2 Mitochondrial Pathway cluster_3 Cellular Outcome This compound This compound p53 p53 ↑ This compound->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anticancer signaling pathway of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of various diseases. This compound, as a component of red clover, contributes to the anti-inflammatory properties of the plant's extracts.

Inhibition of Leukocyte Migration

In vitro studies using a Boyden chamber have demonstrated that red clover dry extract significantly inhibits leukocyte chemotaxis.[7][8] This inhibition is a key indicator of anti-inflammatory potential, as it prevents the migration of immune cells to the site of inflammation.

Table 3: In Vitro Anti-inflammatory Activity of Trifolium pratense Dry Extract

Concentration (µg/mL) Inhibition of Leukocyte Migration (%) Source
5 78.75 [7][8]
10 84.68 [7][8]
25 94.73 [7][8]
50 95.39 [7][8]

| 100 | 94.73 |[7][8] |

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of T. pratense extracts are associated with the suppression of key inflammatory pathways. Pretreatment with the extract has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) in LPS-treated macrophages.[9] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting NF-κB activation, this compound can effectively reduce the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Intervention cluster_3 Cellular Outcome Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_trans->Cytokines This compound This compound This compound->NFkB_trans Inhibits

Anti-inflammatory action via NF-κB inhibition.

Antioxidant Effects

This compound contributes to the strong antioxidant capacity of red clover extracts. This activity is crucial for protecting cells from oxidative stress, a condition linked to cancer and neurodegenerative diseases.[9]

Free Radical Scavenging

Extracts of T. pratense have demonstrated potent free radical scavenging activity in various in vitro assays, including DPPH, ABTS, superoxide anion, and hydrogen peroxide scavenging assays.[10][11] The antioxidant capacity is significantly correlated with the total phenolic and flavonoid content of the extracts.[10][11]

Table 4: Antioxidant Activity (IC50) of Trifolium pratense Extracts

Assay Extract IC50 (µg/mL) Source
DPPH Radical Scavenging Water (H2O) 17.47 [1]
DPPH Radical Scavenging Ethyl Acetate (EtOAc) 17.81 [1]

| Hydroxyl (OH) Radical Scavenging | n-Butanol (n-BuOH) | 19.79 |[2] |

Nrf2-ARE Antioxidant Pathway

Phytochemicals often exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9][12] While direct evidence for this compound is emerging, related phytoestrogens are known Nrf2 activators.[9] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][12][13]

G cluster_0 Cellular Environment cluster_1 Intervention cluster_2 Nrf2 Activation & Translocation cluster_3 Gene Transcription ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2_release Nrf2 Release from Keap1 Keap1_Nrf2->Nrf2_release This compound This compound This compound->Keap1_Nrf2 Induces Nrf2_trans Nrf2 Nuclear Translocation Nrf2_release->Nrf2_trans ARE Binds to ARE Nrf2_trans->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes

Antioxidant response via the Nrf2-ARE pathway.

Neuroprotective Effects

While most studies on this compound's neuroprotective effects are in vivo, the underlying molecular mechanisms are relevant to in vitro models. This compound has been shown to ameliorate cognitive impairment in animal models of Alzheimer's disease by reducing neuroinflammation and oxidative damage and restoring synaptic protein and BDNF levels.[14] The key mechanism involves the suppression of microgliosis, astrogliosis, and the inhibition of NF-κB activation in the hippocampus.[14] These findings suggest that this compound's anti-inflammatory and antioxidant activities are central to its neuroprotective potential.

Experimental Protocols

This section details common methodologies for evaluating the in vitro effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used.[3][4] For leukemia studies, NALM-6 can be employed.[6] Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[15]

Cytotoxicity Assessment (MTT Assay)
  • Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Expose cells to various concentrations of this compound for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

G A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent B->C D 4. Incubate & Add DMSO C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability & IC50 E->F

Experimental workflow for the MTT cytotoxicity assay.
Gene Expression Analysis (Real-Time PCR)

  • Cell Lysis & RNA Extraction: Treat cells with this compound for the desired time. Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (p53, Bax, Bcl-2, Caspase-3) and a reference gene (e.g., GAPDH). Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the reference gene.

Antioxidant Activity (DPPH Assay)
  • Sample Preparation: Prepare different concentrations of the test compound (e.g., this compound or plant extract) in a suitable solvent like methanol.

  • Reaction Mixture: In a 96-well plate, mix the sample solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a bioactive compound with significant therapeutic promise. Its anticancer effects are driven by the induction of apoptosis through the modulation of the p53-Bax/Bcl-2 pathway. Its anti-inflammatory and antioxidant properties are primarily mediated by the inhibition of the NF-κB pathway and potential activation of the Nrf2-ARE signaling cascade, respectively. These mechanisms also underpin its neuroprotective potential. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this compound and related isoflavones in preclinical drug discovery and development. Further research is warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into viable therapeutic strategies.

References

Pratensein: A Key Isoflavonoid in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pratensein, an O-methylated isoflavone predominantly found in red clover (Trifolium pratense), plays a significant role in the plant's defense mechanisms. As a phytoalexin, its production is induced in response to various biotic and abiotic stresses, contributing to the plant's resistance against pathogens and herbivores. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and its multifaceted role in plant defense, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract a myriad of environmental threats. A crucial component of this defense arsenal is the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack or stress. This compound, a member of the isoflavonoid class of secondary metabolites, has been identified as a key phytoalexin in several leguminous species, most notably red clover. Its biological activities, including antimicrobial and insecticidal properties, make it a compound of interest for both agricultural and pharmaceutical research. This guide aims to provide a detailed technical overview of this compound's role in plant defense, offering valuable insights for researchers and professionals in related fields.

Chemical and Physical Properties of this compound

This compound is systematically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one[1]
CAS Number 2284-31-3[1]
Chemical Formula C₁₆H₁₂O₆[1]
Molar Mass 300.26 g/mol [1]

This compound Biosynthesis and its Regulation

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of isoflavones, including this compound, is a complex and tightly regulated process.

Biosynthetic Pathway

The synthesis of this compound begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to the general flavonoid precursor, naringenin chalcone. A key branching point for isoflavonoid synthesis is the conversion of naringenin to genistein, a reaction catalyzed by isoflavone synthase (IFS). Subsequent enzymatic modifications, including methylation and hydroxylation, lead to the formation of this compound.

Regulation of Biosynthesis

The biosynthesis of this compound is induced by various elicitors, which are signaling molecules that trigger plant defense responses. These elicitors can be of biotic origin (e.g., components of pathogen cell walls) or abiotic origin (e.g., heavy metals, UV radiation). The signaling cascade initiated by these elicitors involves the activation of transcription factors such as MYB, WRKY, and bHLH, which in turn upregulate the expression of genes encoding the biosynthetic enzymes of the isoflavonoid pathway.[2] Plant hormones, particularly jasmonic acid, have been shown to be potent elicitors of isoflavonoid production in Trifolium pratense.[3]

Pratensein_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_isoflavonoid Isoflavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, IFR This compound This compound Genistein->this compound Hydroxylation, Methylation

Figure 1: Simplified biosynthetic pathway of this compound.

Role of this compound in Plant Defense

This compound functions as a phytoalexin, an antimicrobial compound that accumulates at the site of infection or stress, thereby contributing to the plant's defense.

Antimicrobial Activity

Extracts of Trifolium pratense rich in isoflavonoids, including this compound, have demonstrated significant antimicrobial activity against a range of microorganisms.[2] While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not extensively documented in publicly available literature, the inhibitory effects of red clover extracts on bacteria such as Clostridium sticklandii have been reported.[2]

Insecticidal Properties

Plant extracts containing a mixture of isoflavonoids, where this compound is a component, have been shown to possess insecticidal properties. The exact contribution of this compound to this activity requires further investigation with the pure compound. However, the accumulation of such compounds in response to herbivory suggests a direct role in deterring insect pests.

Signaling in Defense Responses

The production of this compound is a downstream response to the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant's immune system. The signaling cascade involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like jasmonic acid.

Plant_Defense_Signaling Elicitor Elicitor (e.g., Pathogen Component, Jasmonic Acid) Receptor Receptor Elicitor->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors (MYB, WRKY, bHLH) MAPK_Cascade->Transcription_Factors Isoflavonoid_Biosynthesis_Genes Isoflavonoid Biosynthesis Genes (PAL, CHS, IFS, etc.) Transcription_Factors->Isoflavonoid_Biosynthesis_Genes Pratensein_Biosynthesis This compound Biosynthesis Isoflavonoid_Biosynthesis_Genes->Pratensein_Biosynthesis Plant_Defense Plant Defense Response (Antimicrobial, Insecticidal) Pratensein_Biosynthesis->Plant_Defense

Figure 2: Generalized signaling pathway for this compound induction.

Quantitative Data

While specific quantitative data for the antimicrobial and insecticidal activity of pure this compound are limited, the following table summarizes the reported concentrations of major isoflavones in Trifolium pratense under different elicitation conditions.

ElicitorConcentrationDurationGenistin (mg/g DW)Daidzein (mg/g DW)Genistein (mg/g DW)Reference
Control-48h4.605.500.30[4]
Jasmonic Acid50 µM48h11.60 (+152%)8.31 (+151%)1.50 (+400%)[4]
2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide1 µM48h11.608.311.50[4]

DW: Dry Weight

Experimental Protocols

Extraction and Quantification of this compound from Trifolium pratense

This protocol describes the extraction and quantification of this compound and other isoflavones from red clover plant material using High-Performance Liquid Chromatography (HPLC).[1][5]

6.1.1. Materials

  • Dried and powdered Trifolium pratense plant material

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or sulfuric acid)

  • Water (HPLC grade)

  • This compound standard

  • HPLC system with a C18 column and UV detector

6.1.2. Extraction Procedure

  • Weigh approximately 1 g of the dried plant material into a flask.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Redissolve the residue in a known volume of methanol for HPLC analysis.

6.1.3. HPLC Analysis

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

  • Quantification: Based on a calibration curve generated with the this compound standard.

HPLC_Workflow Start Start: Dried Plant Material Extraction Extraction with 80% Methanol Start->Extraction Sonication Sonication (30 min) Extraction->Sonication Centrifugation Centrifugation (4000 rpm, 10 min) Sonication->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Repeat_Extraction Repeat Extraction 2x Collect_Supernatant->Repeat_Extraction Combine_Supernatants Combine Supernatants Repeat_Extraction->Combine_Supernatants Evaporation Evaporation to Dryness Combine_Supernatants->Evaporation Redissolve Redissolve in Methanol Evaporation->Redissolve HPLC_Analysis HPLC Analysis Redissolve->HPLC_Analysis

Figure 3: Workflow for extraction and HPLC analysis of this compound.
Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

6.2.1. Broth Microdilution Method

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions for the test microorganism.

  • The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the microorganism.

Insecticidal Bioassay

The insecticidal activity of this compound can be evaluated using a diet-incorporation bioassay.

6.3.1. Diet-Incorporation Method

  • Prepare an artificial diet suitable for the target insect species.

  • Incorporate various concentrations of this compound into the diet.

  • A control diet without this compound should also be prepared.

  • Place a known number of insect larvae into individual containers with the prepared diet.

  • Maintain the containers under controlled environmental conditions (temperature, humidity, light).

  • Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Calculate the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Conclusion and Future Perspectives

This compound is a vital component of the defense system of Trifolium pratense and other leguminous plants. Its role as a phytoalexin with demonstrated antimicrobial and potential insecticidal properties highlights its importance in plant-pathogen and plant-herbivore interactions. Further research is warranted to elucidate the specific molecular targets of this compound in various pathogens and insects, which could pave the way for its development as a natural pesticide or as a lead compound in drug discovery. A deeper understanding of the regulatory network governing its biosynthesis could also enable the metabolic engineering of crops for enhanced disease resistance. The detailed protocols and pathways presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing isoflavonoid.

References

Methodological & Application

Pratensein from Red Clover: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes and detailed protocols for the extraction and analysis of pratensein from red clover (Trifolium pratense) are now available for researchers, scientists, and drug development professionals. These resources provide comprehensive methodologies and quantitative data to support the investigation of this promising isoflavone for its potential therapeutic applications.

This compound, a key bioactive compound found in red clover, has garnered significant scientific interest for its potential anti-inflammatory and anti-cancer properties. These notes offer a compilation of current extraction techniques and outline the known signaling pathways influenced by this natural compound.

Application Notes

This compound is an O-methylated isoflavone that has been the subject of research for its potential pharmacological activities. As a phytoestrogen, it has been investigated for its role in managing symptoms associated with menopause. Furthermore, emerging evidence suggests its involvement in modulating key cellular signaling pathways associated with inflammation and cancer.

Anti-inflammatory Effects:

This compound, often in conjunction with other isoflavones from red clover extract, has been shown to exert anti-inflammatory effects. This is achieved through the modulation of critical inflammatory signaling cascades. Notably, red clover isoflavones can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.[1] This suppression leads to a reduction in the production of pro-inflammatory cytokines, offering a potential mechanism for its use in inflammatory conditions.

Anti-cancer Activity:

The potential anti-cancer properties of red clover extracts, and by extension this compound, have been linked to the modulation of the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers. The inhibitory effects of red clover isoflavones on this pathway suggest a potential role in controlling cancer cell growth and proliferation.[2] Further research into the specific interactions of this compound with components of these pathways is crucial for developing targeted therapeutic strategies.

Experimental Protocols

A variety of methods have been optimized for the extraction of this compound and other isoflavones from red clover. The choice of method depends on factors such as desired yield, purity, and available equipment. Below are protocols for common extraction techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Dried and powdered red clover flower heads

  • 86% Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus (e.g., PVDF syringe filters, 0.22 μm)

Procedure:

  • Weigh 0.3 g of dried and milled red clover flower heads and place in a suitable vessel.

  • Add 10 mL of 86% ethanol to achieve a solid-liquid ratio of 1:29.[1]

  • Place the vessel in an ultrasonic bath set to a frequency of 38 kHz.

  • Conduct the extraction for 10 minutes at a controlled temperature of 40 ± 2 °C.[3]

  • After extraction, centrifuge the mixture at 3382 x g for 10 minutes to separate the supernatant from the plant material.

  • Decant the supernatant and filter it through a 0.22 μm PVDF syringe filter prior to analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Materials:

  • Dried and powdered red clover

  • 70% Ethanol

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Combine the dried red clover powder with 70% ethanol in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extraction system.

  • Set the microwave power and extraction time according to the manufacturer's instructions for isoflavone extraction.

  • Following extraction, allow the mixture to cool.

  • Filter the extract to remove solid plant material.

Protocol 3: Soxhlet Extraction of this compound

A classic and exhaustive extraction method.

Materials:

  • Dried and powdered red clover

  • 70% Ethanol

  • Soxhlet apparatus

  • Heating mantle

Procedure:

  • Place 5 g of the plant material into a thimble.

  • Add 50 mL of 70% alcohol to the Soxhlet flask.

  • Set the heating plate to 210 °C to allow the solvent to reach its boiling point (approximately 79 °C).

  • Perform the extraction for 60 minutes for optimal results.

  • After extraction, the solvent containing the extracted compounds is collected in the flask.

Data Presentation

The efficiency of different extraction methods can be compared based on the yield of total phenolics, total flavonoids, and specific isoflavones like this compound. The following tables summarize quantitative data from various studies.

Extraction MethodSolventTemperature (°C)Time (min)Total Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Ultrasound-Assisted50% Ethanol4010~35-45~10-15[4][5]
Ultrasound-AssistedWater4010~30-40~5-10[4][5]
Soxhlet Extraction70% Ethanol~7960Reported as most satisfactoryReported as most satisfactory[6]
Maceration70% EthanolRoom Temp24 hoursLower than Soxhlet and UAELower than Soxhlet and UAE
Turbo-extraction70% EthanolRoom Temp2x5 or 4x5Inferior to Soxhlet and MacerationInferior to Soxhlet and Maceration
Extraction ParameterConditionThis compound Yield (µg/g)Reference
Ultrasound-Assisted Extraction
Ethanol Concentration86%Not specified for this compound alone[1]
Solid-Liquid Ratio1:29Not specified for this compound alone[1]
Particle Size40 meshNot specified for this compound alone[1]
Cyclodextrin-Assisted Extraction
β-cyclodextrin (5%)50% EthanolIncreased daidzin and genistein[3][7]
γ-cyclodextrin (5%)50% EthanolIncreased daidzin and genistein[3][7]

Visualizations

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Pratensein_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization plant_material Red Clover (Trifolium pratense) (Aerial parts/Flowers) drying Drying plant_material->drying grinding Grinding/Milling drying->grinding extraction_method Extraction Method (UAE, MAE, Soxhlet, etc.) grinding->extraction_method filtration Filtration extraction_method->filtration solvent Solvent (e.g., 86% Ethanol) solvent->extraction_method concentration Solvent Evaporation filtration->concentration chromatography Chromatography (e.g., HPLC, Column) concentration->chromatography hplc HPLC Analysis (Quantification) chromatography->hplc ms Mass Spectrometry (Identification) chromatography->ms nmr NMR Spectroscopy (Structure Elucidation) chromatography->nmr This compound Purified this compound chromatography->this compound Pratensein_Signaling_Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway pratensein_inflam This compound nfkb_pathway NF-κB Pathway pratensein_inflam->nfkb_pathway inhibits p38_pathway p38 MAPK Pathway pratensein_inflam->p38_pathway inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines nfkb_pathway->pro_inflammatory_cytokines activates p38_pathway->pro_inflammatory_cytokines activates inflammation Inflammation pro_inflammatory_cytokines->inflammation pratensein_cancer This compound wnt_pathway Wnt/β-catenin Pathway pratensein_cancer->wnt_pathway inhibits cell_proliferation Cancer Cell Proliferation wnt_pathway->cell_proliferation promotes

References

Application Notes and Protocols for the Purification of Pratensein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein is a methoxy-substituted isoflavone, a class of organic compounds known for their potential health benefits, including estrogenic and antioxidant activities. Found in plants such as red clover (Trifolium pratense), from which it derives its name, this compound is a subject of interest in pharmacological and nutraceutical research. The effective purification of this compound is crucial for its downstream applications, including structural elucidation, bioactivity screening, and as a standard for analytical method development.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of this compound from its natural source. The methodologies described herein are based on established chromatographic principles and are intended to guide researchers in obtaining high-purity this compound for their studies.

Data Presentation

The following tables summarize the quantitative data gathered from various studies on the purification of isoflavones, including this compound, from Trifolium pratense. These tables are designed for easy comparison of different purification strategies.

Table 1: Summary of this compound and Total Isoflavone Content in Red Clover Extracts

Extraction MethodSolvent SystemTotal Isoflavone Content (% of dry weight)This compound ContentSource
Soxhlet Extraction70% EthanolNot SpecifiedNot Specified[1]
Ultrasound-Assisted Extraction70% EthanolNot SpecifiedNot Specified[1]
Maceration70% EthanolNot SpecifiedNot Specified[1]
Ethanolic ExtractionEthanol34.1% (in enriched extract)Present as a minor component[2]

Table 2: Chromatographic Conditions and Performance for Isoflavone Purification

Chromatographic TechniqueStationary PhaseMobile Phase / Solvent SystemPurity AchievedRecovery/YieldSource
Column ChromatographySilica Gel, RP-18, Sephadex LH-20Gradient elution with various solvents>98% for some isoflavonesNot Specified[3]
HPLCC18Acetonitrile/Water with 0.1% Formic Acid (gradient)Analytical SeparationNot Specified[4]
HPLCC18Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient)Analytical SeparationNot Specified[4]
Centrifugal Partition Chromatography (CPC)Liquid-LiquidHexanes-Ethyl Acetate-Methanol-Water (HEMWat)>94% for major isoflavones99.8% (mass recovery)[2]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from Trifolium pratense.

Protocol 1: General Extraction of Isoflavones from Red Clover

This protocol describes a general method for obtaining a crude isoflavone-rich extract from dried red clover.

Materials:

  • Dried and powdered aerial parts of Trifolium pratense

  • 70% Ethanol

  • Soxhlet apparatus or Ultrasonic bath or Maceration setup

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction: Choose one of the following methods:

    • Soxhlet Extraction: Place 50 g of powdered plant material into a thimble and extract with 500 mL of 70% ethanol for 6 hours.[1]

    • Ultrasound-Assisted Extraction (UAE): Mix 50 g of powdered plant material with 500 mL of 70% ethanol. Sonicate for 30 minutes at 40°C.[1]

    • Maceration: Soak 50 g of powdered plant material in 500 mL of 70% ethanol for 3 days at room temperature with occasional shaking.[1]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Degreasing (Optional):

    • Suspend the crude extract in water and partition with n-hexane to remove non-polar compounds like chlorophylls and lipids. Discard the hexane layer.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a multi-step column chromatography process for the isolation of this compound from the crude extract.

Materials:

  • Crude isoflavone extract

  • Silica gel (60-120 mesh)

  • Sephadex LH-20

  • Reverse-Phase C18 silica gel

  • Solvents: n-hexane, ethyl acetate, dichloromethane, methanol, water

  • Glass column

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Silica Gel Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel in n-hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by TLC using a suitable solvent system (e.g., dichloromethane:methanol 9:1).

    • Combine fractions containing compounds with similar Rf values to this compound.

  • Sephadex LH-20 Chromatography (Size Exclusion):

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the this compound-containing fraction in a minimal amount of methanol and load it onto the column.

    • Elute with methanol and collect fractions. This step helps in removing polymeric and other high molecular weight impurities.

    • Monitor fractions by TLC and combine those enriched with this compound.

  • Reverse-Phase C18 Chromatography (Final Polishing):

    • Pack a column with C18 silica gel and equilibrate with water.

    • Dissolve the enriched fraction in a small volume of methanol-water and load it onto the column.

    • Elute with a stepwise or linear gradient of methanol in water (e.g., 40% to 80% methanol).

    • Collect fractions and analyze by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Purification of this compound using Preparative HPLC

This protocol is suitable for obtaining high-purity this compound from a semi-purified fraction.

Materials:

  • Semi-purified this compound fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes. (This is an exemplary gradient and should be optimized based on analytical HPLC).

    • Flow Rate: 10 mL/min.

    • Detection: 260 nm.[4]

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from an analytical run.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_preprocessing Pre-processing cluster_purification Purification cluster_final_product Final Product plant_material Trifolium pratense (Dried, Powdered) extraction Extraction (Soxhlet/UAE/Maceration) with 70% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Isoflavone Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Enriched Fraction c18_column Reverse-Phase C18 Chromatography sephadex->c18_column Further Enriched Fraction prep_hplc Preparative HPLC c18_column->prep_hplc Semi-pure this compound pure_this compound Purified this compound (>98%) prep_hplc->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulated by Isoflavones

G cluster_pathway NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Inflammatory_Genes activates transcription of This compound This compound (Isoflavones) This compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: HPLC Analysis of Pratensein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pratensein is a key isoflavone found in red clover (Trifolium pratense), a plant widely investigated for its potential health benefits, including the management of menopausal symptoms and its antioxidant and anti-inflammatory properties.[1][2] Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and biological samples is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound and other isoflavones.[1][2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the development of pharmaceuticals and nutraceuticals containing this compound.

Experimental Protocols

Sample Preparation

1.1. Extraction from Plant Material (e.g., Trifolium pratense)

A common method for extracting isoflavones from plant material is maceration with an organic solvent.[1]

  • Procedure:

    • Weigh a known amount of dried and powdered Trifolium pratense material.

    • Add a 40% ethanol solution in a 1:15 (w/v) ratio.[1]

    • Macerate the mixture for 7 days at 25°C.[1]

    • Filter the extract to remove solid plant material.

    • Dilute a suitable aliquot of the extract (e.g., 1:5 v/v) with a 50% aqueous acetonitrile solution.[1]

    • Filter the final solution through a 0.45 µm membrane filter prior to HPLC injection.[1]

1.2. Preparation of Standard Solutions

  • Procedure:

    • Prepare a stock solution of this compound reference standard (e.g., 80 µg/mL) by accurately weighing the standard and dissolving it in acetonitrile.[1]

    • Prepare a series of working standard solutions by diluting the stock solution with a 50% aqueous acetonitrile solution to achieve the desired concentrations for the calibration curve.[1]

HPLC Method

The following HPLC method is a representative example for the analysis of this compound. Parameters may need to be optimized based on the specific instrument and column used.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is suitable.[1]

  • Chromatographic Conditions:

ParameterValue
Column CLC-ODS (C18), 4.6 mm x 25 cm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[4]
Mobile Phase B Acetonitrile[4]
Gradient Elution 30% B (0–2 min), 30–55% B (2–13 min), 55–30% B (13–19 min)[4]
Flow Rate Gradient: 1.0 mL/min (0–11.7 min), 1.0–0.4 mL/min (11.7–12.2 min), 0.4 mL/min (12.2–13.8 min), 0.4–1.0 mL/min (13.8–14.2 min), 1.0 mL/min (14.2–19 min)[4]
Column Temperature 40°C[4]
Detection Wavelength 260 nm[3][4]
Injection Volume 10 µL[4]

Data Presentation

Quantitative data from various studies on the HPLC analysis of isoflavones, including this compound, are summarized below. These tables provide a comparative overview of different methodologies and their performance characteristics.

Table 1: HPLC Method Parameters for Isoflavone Analysis

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
[4]CLC-ODS (C18), 4.6 x 250 mm, 5 µmA: Water + 0.1% TFA, B: Acetonitrile (Gradient)Gradient260
[5]Not SpecifiedA: Water/Acetonitrile/Acetic Acid (85:15:0.1), B: Water/Acetonitrile/Acetic Acid (50:50:0.1) (Gradient)1.5Not Specified
[6]YMC C18, 2 x 100 mm, 3 µmA: Water + 0.1% Formic Acid, B: Acetonitrile (Gradient)0.2Not Specified
[7]YMC AQ C18, 2 x 10 mm, 3 µmA: Water + 0.1% Formic Acid, B: Acetonitrile (Gradient)0.2Not Specified

Table 2: Method Validation Parameters (Representative)

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters as per ICH guidelines are listed below.[8][9]

ParameterTypical Range/Value
Linearity (r²) > 0.999[10]
Precision (%RSD) < 2%[10]
Accuracy (% Recovery) 97–105%[10]
Limit of Detection (LOD) 0.006–0.015 µg/mL[10]
Limit of Quantitation (LOQ) 0.020–0.052 µg/mL[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_std Standard Preparation plant_material Plant Material (Trifolium pratense) extraction Solvent Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 dilution Dilution filtration1->dilution filtration2 0.45 µm Filtration dilution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis result Quantification of this compound data_analysis->result pratensein_std This compound Standard stock_solution Stock Solution pratensein_std->stock_solution working_std Working Standards stock_solution->working_std working_std->hplc_injection

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway

Extracts of Trifolium pratense, which contain this compound, have been shown to modulate the Wnt/β-catenin signaling pathway.[11] This pathway is crucial in cell proliferation and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled Frizzled->Dsh Activation destruction_complex GSK3β Axin APC Dsh->destruction_complex Inhibition GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation destruction_complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation This compound This compound (from T. pratense extract) This compound->destruction_complex Modulation

References

Application Notes and Protocols for the Quantification of Pratensein in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein, an O-methylated isoflavone predominantly found in red clover (Trifolium pratense), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties.[1] As an antioxidant and anti-inflammatory agent, this compound is being investigated for its role in the prevention of various diseases. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and a generalized Spectrophotometric method. Additionally, we summarize quantitative data from various studies and present a key signaling pathway modulated by this compound.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in plant extracts can vary significantly depending on the plant part, geographical origin, growth stage, and the extraction method employed. The following table summarizes representative quantitative data for this compound in Trifolium pratense extracts.

Plant MaterialExtraction MethodAnalytical MethodThis compound ConcentrationReference
Trifolium pratense (Red Clover) - Formononetin-rich fractionCountercurrent SeparationqHNMR0.68% w/w[2]
Trifolium pratense (Red Clover) LeavesMethanolic ExtractionHPLC-ESI-MS/MSNot explicitly quantified individually, but identified as a present isoflavone.[3]
Trifolium pratense (Red Clover) ExtractNot SpecifiedLC-MSIdentified as a constituent.[4]

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To extract this compound and other isoflavones from dried plant material for subsequent quantitative analysis.

Materials:

  • Dried and powdered plant material (e.g., Trifolium pratense leaves or flowers)

  • Methanol (HPLC grade)

  • Ethanol (70-80%)

  • Water (deionized)

  • Ultrasonic bath

  • Shaker

  • Centrifuge

  • Filtration apparatus with 0.45 µm filters

Protocol (Maceration):

  • Weigh 1 gram of the dried, powdered plant material.

  • Add 20 mL of 80% methanol to the plant material in a conical flask.

  • Seal the flask and place it on a shaker at room temperature for 24 hours.

  • After 24 hours, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process with the plant residue two more times.

  • Combine all the supernatants.

  • Filter the combined supernatant through a 0.45 µm filter prior to HPLC or LC-MS analysis.

Protocol (Ultrasonic-Assisted Extraction):

  • Weigh 1 gram of the dried, powdered plant material.

  • Add 20 mL of 70% ethanol to the plant material in a beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify this compound in a plant extract using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 15% A

    • 5-25 min: 15-40% A

    • 25-30 min: 40-60% A

    • 30-35 min: 60-15% A (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the filtered plant extract with the initial mobile phase if necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive or Negative ESI mode (to be optimized for this compound).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol.

  • Method Development: Infuse a this compound standard solution into the mass spectrometer to determine the optimal ionization mode and to identify the precursor ion and characteristic product ions for Multiple Reaction Monitoring (MRM).

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the MRM transitions from the standard solutions. Quantify this compound in the samples using this calibration curve.

Generalized Spectrophotometric Quantification

Objective: To estimate the this compound content in a purified or semi-purified plant extract using UV-Vis spectrophotometry. This method is less specific than chromatographic methods and is best suited for extracts where this compound is a major component and interfering substances have been removed.

Principle: This method is based on the inherent UV absorbance of this compound. The concentration is determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve. For flavonoids, complexation with reagents like aluminum chloride can be used to shift the absorbance maximum and enhance sensitivity, though this requires specific protocol development for this compound.

Protocol:

  • Determination of λmax:

    • Prepare a standard solution of this compound in methanol.

    • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation:

    • Prepare a series of this compound standard solutions of known concentrations in methanol.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a standard calibration curve.

  • Sample Analysis:

    • Dissolve a known amount of the dried plant extract in methanol.

    • Filter the solution to remove any particulate matter.

    • Measure the absorbance of the sample solution at the λmax.

  • Calculation:

    • Using the standard curve, determine the concentration of this compound in the sample solution.

    • Calculate the amount of this compound in the original extract (e.g., in mg/g of extract).

Signaling Pathway and Visualization

This compound has been shown to exert neuroprotective effects by mitigating oxidative stress and inhibiting the activation of the NLRP3 inflammasome. This is achieved through the activation of the Nrf2-antioxidant signaling pathway.[5]

Pratensein_Signaling_Pathway This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to NLRP3_Inflammasome NLRP3 Inflammasome Activation Nrf2_Activation->NLRP3_Inflammasome Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Oxidative_Stress->NLRP3_Inflammasome Activates Inflammation Inflammation NLRP3_Inflammasome->Inflammation Apoptosis Apoptosis NLRP3_Inflammasome->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

The following diagram illustrates a general experimental workflow for the quantification of this compound in plant extracts.

Experimental_Workflow Plant_Material Dried Plant Material Extraction Extraction (Maceration or Sonication) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Crude_Extract Crude Plant Extract Filtration->Crude_Extract HPLC HPLC-UV Analysis Crude_Extract->HPLC LCMS LC-MS/MS Analysis Crude_Extract->LCMS Spectrophotometry Spectrophotometric Analysis Crude_Extract->Spectrophotometry Quantification Data Analysis & Quantification HPLC->Quantification LCMS->Quantification Spectrophotometry->Quantification

Caption: this compound quantification workflow.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pratensein Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Pratensein and its derivatives, along with detailed protocols for evaluating their biological activities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound (5,7,3'-trihydroxy-4'-methoxyisoflavone) is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense). It belongs to the flavonoid class of compounds, which are known for their diverse pharmacological properties. This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory activities. This document outlines the synthetic strategies to access these molecules and the methodologies to explore their biological effects.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the available quantitative data on the anticancer activity of this compound and its glycoside derivative. Further research is encouraged to expand this dataset with a wider range of derivatives and cancer cell lines.

CompoundCell LineAssayResultReference
This compound MCF7 (Breast Cancer)Gene Expression (RT-PCR)Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2[1]
MDA-MB-231 (Breast Cancer)Gene Expression (RT-PCR)Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2[1]
This compound Glycoside MCF7 (Breast Cancer)Gene Expression (RT-PCR)Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2[1]
MDA-MB-231 (Breast Cancer)Gene Expression (RT-PCR)Increased expression of caspase-3, p53, and bax; Decreased expression of bcl2[1]

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the construction of the isoflavone core followed by functional group manipulations. One common strategy is the Baker-Venkataraman rearrangement or related methods starting from substituted 2-hydroxyacetophenones and benzaldehydes.

Protocol 1: Synthesis of this compound (5,7,3'-trihydroxy-4'-methoxyisoflavone)

This protocol is a general representation based on known isoflavone syntheses and requires optimization.

Step 1: Synthesis of 2,4,6-trihydroxyacetophenone This starting material can be synthesized from phloroglucinol and acetonitrile via the Hoesch reaction.

Step 2: Protection of Hydroxyl Groups

  • Dissolve 2,4,6-trihydroxyacetophenone in a suitable solvent (e.g., acetone).

  • Add a protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride) in the presence of a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the protected 2-hydroxyacetophenone.

Step 3: Condensation with 3-benzyloxy-4-methoxybenzaldehyde

  • To a solution of the protected 2-hydroxyacetophenone in a suitable solvent (e.g., pyridine), add 3-benzyloxy-4-methoxybenzaldehyde.

  • Add a condensing agent (e.g., piperidine) and reflux the mixture.

  • Monitor the reaction by TLC until the chalcone formation is complete.

  • Acidify the reaction mixture and extract the product.

Step 4: Oxidative Cyclization to the Isoflavone Core

  • Dissolve the resulting chalcone in a suitable solvent (e.g., DMSO).

  • Add an oxidizing agent (e.g., iodine) and heat the mixture.[2]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the protected isoflavone.

Step 5: Deprotection

  • Dissolve the protected isoflavone in a suitable solvent.

  • Perform deprotection under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups).

  • Purify the final product, this compound, by chromatography.

Protocol 2: Synthesis of a C-Prenylated this compound Derivative (Illustrative)

This protocol illustrates a general method for the C-prenylation of a protected this compound precursor.

  • Dissolve the protected this compound in a suitable aprotic solvent (e.g., dry THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the aromatic ring.

  • After stirring for a short period, add prenyl bromide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product and purify by chromatography.

  • Perform deprotection as described in Protocol 1 to obtain the C-prenylated this compound derivative.

II. Biological Activity Assays

Protocol 3: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Western Blot Analysis for Wnt/β-catenin Signaling Pathway

This protocol allows for the detection of key proteins in the Wnt signaling pathway.

  • Cell Lysis: Treat cells with this compound derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key Wnt pathway proteins (e.g., β-catenin, GSK-3β, Cyclin D1) overnight at 4 °C.[3][4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 5: Kinase Assay for MAPK Pathway Activity

This protocol provides a general method to assess the activity of kinases in the MAPK pathway.

  • Cell Lysate Preparation: Treat cells with this compound derivatives and prepare cell lysates as described for Western blotting.

  • Immunoprecipitation (Optional): Immunoprecipitate the target kinase (e.g., ERK, JNK, p38) from the cell lysates using a specific antibody.

  • Kinase Reaction:

    • Set up the kinase reaction in a microfuge tube or 96-well plate.

    • Add the cell lysate or immunoprecipitated kinase, a specific substrate for the kinase (e.g., myelin basic protein for ERK), and ATP in a kinase reaction buffer.

    • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Radiolabeling: Use [γ-³²P]ATP in the kinase reaction and detect the incorporation of the radiolabel into the substrate by autoradiography after SDS-PAGE.

    • Antibody-based detection: Stop the reaction and detect the phosphorylated substrate by Western blotting using a phospho-specific antibody.[5]

  • Data Analysis: Quantify the level of substrate phosphorylation to determine the kinase activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pratensein_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_final Final Product 2_4_6_Trihydroxyacetophenone 2,4,6-Trihydroxy- acetophenone Protection Protection of -OH groups 2_4_6_Trihydroxyacetophenone->Protection 3_Benzyloxy_4_methoxybenzaldehyde 3-Benzyloxy-4- methoxybenzaldehyde Condensation Condensation to form Chalcone 3_Benzyloxy_4_methoxybenzaldehyde->Condensation Protection->Condensation Chalcone Protected Chalcone Condensation->Chalcone Cyclization Oxidative Cyclization Deprotection Deprotection Cyclization->Deprotection This compound This compound Deprotection->this compound Chalcone->Cyclization

Caption: Synthetic workflow for this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled Receptor DVL Dishevelled FZD->DVL LRP LRP5/6 GSK3b GSK-3β DVL->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Activation Wnt Wnt Ligand Wnt->FZD Wnt->LRP This compound This compound Derivatives This compound->GSK3b Modulation? This compound->Beta_Catenin Modulation?

Caption: Wnt/β-catenin signaling pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound Derivatives This compound->Raf Inhibition? This compound->MEK Inhibition? This compound->ERK Inhibition?

Caption: MAPK/ERK signaling pathway.

References

Pratensein in Cell Culture: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein is a naturally occurring O-methylated isoflavone found in plants such as red clover (Trifolium pratense). As a phytoestrogen, it has garnered significant interest within the research community for its potential therapeutic properties. In vitro studies using cell cultures have been instrumental in elucidating the mechanisms of action of this compound, revealing its involvement in key cellular processes. This document provides a comprehensive overview of the applications of this compound in cell culture studies, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. Detailed protocols and data from relevant studies are presented to guide researchers in their experimental design.

Anti-Cancer Applications

This compound has demonstrated significant anti-cancer activity in various cancer cell lines, primarily through the induction of apoptosis.

Quantitative Data Summary
Cell LineTreatmentEffectReference
MCF-7 (Breast Cancer) This compound (CC50 concentration)Increased expression of p53, caspase-3, and bax; Decreased expression of bcl-2.[1]
This compound Glycoside (8.5 µg/ml)CC50[1]
MDA-MB-231 (Breast Cancer) This compound (CC50 concentration)Increased expression of p53, caspase-3, and bax; Decreased expression of bcl-2.[1]
This compound Glycoside (23 µg/ml)CC50[1]
NALM-6 (B-cell acute lymphoblastic leukemia) Trifolium pratense extract (containing this compound) (231 µg/mL)IC50 at 48h; 51.8% increase in apoptosis.[2]
Experimental Protocols

1. Assessment of Cytotoxicity using MTT Assay [1]

  • Cell Seeding: Plate 5 × 10^4 cells per well in a 96-well plate and incubate for 2 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, 100, 150, 200 µg/ml) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR) [1]

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time (e.g., 6 and 12 hours).

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the genes of interest (e.g., p53, bcl-2, caspase-3, bax) and a suitable internal control (e.g., GAPDH).

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.

3. Analysis of Protein Expression by Western Blot [1]

  • Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p53, Bcl-2, Caspase-3, Bax, and β-actin as a loading control).

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Bax Bax p53->Bax Caspase3 Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway in cancer cells.

Neuroprotective Applications

This compound has shown promise as a neuroprotective agent, particularly in models of Alzheimer's disease, by mitigating oxidative stress and neuroinflammation.

Quantitative Data Summary
Model SystemTreatmentEffectReference
Aβ1-42-injected rats This compound (oral administration for 3 weeks)Attenuated neuronal degeneration and apoptosis in the hippocampus.[3]
Reduced over-expression of IL-1β and TNF-α in the hippocampus.[3]
Suppressed the activation of NF-κB in the hippocampus.[3]
Increased levels of synaptophysin and brain-derived neurotrophic factor (BDNF).[3]
Experimental Protocols

1. Assessment of Neuroprotection in a β-Amyloid Toxicity Model

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, PC12) in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours) before exposing them to aggregated β-amyloid (Aβ) peptides (e.g., Aβ1-42).

  • Viability Assay: Assess cell viability using methods such as the MTT assay or LDH release assay.

  • Oxidative Stress Measurement: Measure reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

  • Apoptosis Assay: Evaluate apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.

2. Analysis of Inflammatory Markers

  • Cell Treatment: Treat neuronal or microglial cells with this compound in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or Aβ).

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK) in cell lysates by Western blot.

Signaling Pathway

This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits Synapse_BDNF Synaptophysin & BDNF Levels This compound->Synapse_BDNF Restores Abeta Aβ1-42 Glial_Activation Glial Activation Abeta->Glial_Activation Glial_Activation->NFkB Neuroinflammation Neuroinflammation (IL-1β, TNF-α) NFkB->Neuroinflammation Neuronal_Degeneration Neuronal Degeneration & Apoptosis Neuroinflammation->Neuronal_Degeneration Neuroprotection Neuroprotection Synapse_BDNF->Neuroprotection

Caption: Neuroprotective mechanism of this compound against Aβ-induced toxicity.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory signaling pathways.

Quantitative Data Summary
Cell LineTreatmentEffectReference
RAW 264.7 (Macrophages) This compound (in combination with other compounds)Inhibition of pro-inflammatory mediators.[4][5]
THP-1 (Monocytes) Fargesin (another natural compound, for pathway reference)Suppression of PKC-dependent AP-1 and NF-ĸB signaling.[6]
Experimental Protocols

1. Assessment of Anti-inflammatory Activity in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7, THP-1) in appropriate media. For THP-1 cells, differentiation into macrophages can be induced with phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat cells with this compound for a specified time before stimulating with an inflammatory agent like LPS.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant by ELISA.

  • Gene and Protein Expression Analysis: Analyze the expression of inflammatory mediators like iNOS and COX-2 at the mRNA (qRT-PCR) and protein (Western blot) levels.

Signaling Pathway

This compound This compound PKC PKC This compound->PKC Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PKC MAPK MAPK (p38, JNK) PKC->MAPK NFkB NF-κB PKC->NFkB AP1 AP-1 MAPK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound exhibits multifaceted therapeutic potential, with demonstrable anti-cancer, neuroprotective, and anti-inflammatory effects in cell culture models. The protocols and data presented here provide a foundation for researchers to explore the cellular and molecular mechanisms of this compound further. Future studies should focus on validating these in vitro findings in more complex models and ultimately in clinical settings to harness the full therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Pratensein Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein is a methoxy-isoflavone found in plants such as red clover (Trifolium pratense). Like other isoflavones, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and estrogenic activities. These application notes provide an overview of relevant animal models and detailed protocols to guide in vivo research on this compound. While direct in vivo studies on isolated this compound are limited, the provided methodologies are based on established models for isoflavones and extracts of Trifolium pratense, and are proposed as adaptable frameworks for this compound-specific research.

I. Anti-inflammatory Activity of this compound

This compound, as a constituent of red clover, is hypothesized to possess anti-inflammatory properties. Red clover extracts have been shown to inhibit inflammatory mediators.[1][2] The carrageenan-induced paw edema model in rats is a classical and highly utilized model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation. Carrageenan, a sulphated polysaccharide, when injected subcutaneously, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the release of prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (5-10 mg/kg)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • Carrageenan Control (receives vehicle and carrageenan)

    • This compound-treated groups (e.g., 10, 25, 50 mg/kg, orally)

    • Positive Control (receives Indomethacin, orally)

  • Dosing: Administer this compound or Indomethacin by oral gavage 60 minutes before carrageenan injection. The vehicle control and carrageenan control groups receive the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which can be injected with saline).

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 (just before carrageenan injection), 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treated group.

Quantitative Data from a Representative Study on Red Clover Extract

The following table summarizes data from a study on the anti-inflammatory effects of a red clover dry extract in the carrageenan-induced paw edema model.[4] This provides an expected range of efficacy for isoflavone-containing substances.

Treatment GroupDose (mg/kg)Average Edema Inhibition (%)
Red Clover Extract5063.37
Red Clover Extract10063.37

Workflow for Carrageenan-Induced Paw Edema Model

G acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=6-8 per group) acclimatize->grouping dosing Oral Administration (this compound/Vehicle/Control) grouping->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis

Workflow for the carragegenan-induced paw edema assay.
Potential Signaling Pathways in Inflammation

Isoflavones are known to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6] Red clover extracts have been shown to suppress the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK activates MAPK_nuc MAPK MAPK->MAPK_nuc translocates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription MAPK_nuc->Genes activates transcription

This compound's potential anti-inflammatory signaling pathways.

II. Anti-Cancer Activity of this compound

In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) by modulating the expression of key apoptotic proteins like Bcl-2, Bax, caspase-3, and p53.[7] To investigate these effects in vivo, the MCF-7 xenograft model in immunodeficient mice is highly suitable, as MCF-7 is an estrogen-receptor-positive (ER+) cell line, reflecting a common type of breast cancer.

Animal Model: MCF-7 Xenograft in Nude Mice

This model involves the subcutaneous implantation of MCF-7 human breast cancer cells into immunodeficient mice (e.g., nu/nu mice). Since MCF-7 cell growth is estrogen-dependent, estrogen supplementation is required.[5][8]

Experimental Protocol

Materials:

  • Female athymic nude mice (nu/nu), 4-6 weeks old

  • MCF-7 human breast cancer cell line

  • Matrigel

  • Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate

  • This compound (in a suitable vehicle for administration)

  • Positive control (e.g., Tamoxifen)

  • Calipers for tumor measurement

Procedure:

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant an estradiol pellet in the dorsal flank of each mouse.[9]

  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups:

    • Vehicle Control

    • This compound-treated groups (e.g., 25, 50, 100 mg/kg/day, by oral gavage or intraperitoneal injection)

    • Positive Control (e.g., Tamoxifen)

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for Ki-67, Western blot for apoptotic markers).

Quantitative Data from a Representative Study on Soy Isoflavones

The following table presents data from a study investigating the effect of soy isoflavone extracts on the growth of MCF-7 xenografts in ovariectomized nude mice (a postmenopausal model).[10]

Treatment GroupDose (g/kg in diet)Ki-67 Expression (%)
Control06.7 ± 1.5
Soy Isoflavone6.2548.5 ± 7.9
Soy Isoflavone12.556.0 ± 14.2
Soy Isoflavone2521.4 ± 6.1

Note: In this particular study, lower doses of soy isoflavones stimulated tumor growth, highlighting the complex, dose-dependent, and potentially estrogenic effects of these compounds.

Workflow for MCF-7 Xenograft Model

G estradiol Estradiol Supplementation (1 week prior) implantation MCF-7 Cell Implantation (5-10 x 10^6 cells) estradiol->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Random Grouping (when tumor is ~100 mm³) monitoring->grouping treatment Treatment with this compound (e.g., 21-28 days) grouping->treatment endpoint Endpoint Analysis (Tumor weight, IHC, etc.) treatment->endpoint

Workflow for the MCF-7 xenograft model.
Potential Signaling Pathways in Cancer

This compound has been shown to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins (Bax, p53, caspase-3) and downregulating the anti-apoptotic protein Bcl-2.[7] This suggests a mechanism involving the intrinsic apoptosis pathway. As an isoflavone, this compound may also interact with estrogen receptors, potentially antagonizing the proliferative effects of estrogen in ER+ cancers.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor Estrogen->ER ER_nuc Estrogen Receptor ER->ER_nuc translocates This compound This compound This compound->ER antagonizes? Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates p53 p53 This compound->p53 upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion forms pore p53->Bax activates CytoC Cytochrome c Mitochondrion->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes ERE Estrogen Response Element ER_nuc->ERE binds Proliferation Cell Proliferation ERE->Proliferation promotes

This compound's potential anti-cancer signaling pathways.

III. Estrogenic/Anti-Estrogenic Activity of this compound

Isoflavones are classified as phytoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors. The ovariectomized (OVX) rat model is the gold standard for studying postmenopausal osteoporosis and the effects of estrogenic compounds on bone metabolism.[11][12]

Animal Model: Ovariectomized (OVX) Rat Model

Surgical removal of the ovaries in female rats induces estrogen deficiency, leading to physiological changes that mimic menopause, including rapid bone loss and changes in lipid metabolism. This model is ideal for assessing the potential of this compound to mitigate these effects.

Experimental Protocol

Materials:

  • Female Sprague-Dawley or Wistar rats (6 months old)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • This compound (in a suitable vehicle)

  • Positive control: 17β-Estradiol (E2)

  • Micro-CT scanner or DEXA for bone mineral density (BMD) analysis

  • Equipment for serum biochemical analysis

Procedure:

  • Ovariectomy:

    • Anesthetize the rats.

    • Make a dorsal midline incision and locate the ovaries.

    • Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.

    • Suture the muscle and skin layers.

    • For the sham-operated group, perform the same procedure but leave the ovaries intact.

  • Post-operative Care and Osteoporosis Development: Allow the rats to recover for 2-4 weeks. This period allows for the development of estrogen deficiency-induced bone loss.

  • Grouping and Treatment: Randomly divide the OVX rats into the following groups:

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (e.g., 10, 20, 40 mg/kg/day, orally)

    • OVX + E2 (e.g., 10 µg/kg/day, subcutaneously)

  • Treatment Period: Administer treatments daily for 8-12 weeks.

  • Endpoint Analysis:

    • Bone Parameters: At the end of the study, euthanize the animals and excise the femurs and lumbar vertebrae. Analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) using micro-CT.

    • Serum Biomarkers: Collect blood to measure levels of alkaline phosphatase (ALP), osteocalcin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).

    • Uterine Weight: Dissect and weigh the uterus to assess uterotrophic effects.

Quantitative Data from a Representative Study on Soy Isoflavones

The following table presents data from a study on the effects of soy isoflavone aglycone on bone microstructure in OVX rats after 90 days of treatment.

ParameterShamOVXEE (Ethinyl Estradiol)AFDP-H (High-dose Isoflavone)
Body Weight (g)225.57 ± 9.27289.43 ± 11.23231.18 ± 9.56240.71 ± 10.02
BMD (g/cm³)0.56 ± 0.040.39 ± 0.020.54 ± 0.030.51 ± 0.03
BV/TV (%)21.75 ± 1.0110.28 ± 0.5320.19 ± 0.9818.94 ± 0.91
Tb.N (1/mm)2.11 ± 0.101.35 ± 0.072.05 ± 0.091.96 ± 0.08
Tb.Sp (mm)0.43 ± 0.020.78 ± 0.040.45 ± 0.020.53 ± 0.03

Workflow for Ovariectomized Rat Model

G ovariectomy Ovariectomy (OVX) or Sham Surgery recovery Recovery & Osteoporosis Development (2-4 weeks) ovariectomy->recovery grouping Random Grouping recovery->grouping treatment Daily Treatment with this compound (8-12 weeks) grouping->treatment analysis Endpoint Analysis (BMD, Serum, Uterine Weight) treatment->analysis

Workflow for the ovariectomized rat model.

Disclaimer

These protocols are intended as a guide and should be adapted based on specific research questions, available resources, and institutional animal care and use committee (IACUC) guidelines. The dosages provided are examples from studies on related compounds and may require optimization for this compound. It is recommended to conduct pilot studies to determine the optimal dose range and treatment duration for this compound in each model.

References

Pratensein: Applications in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Pratensein, a naturally occurring isoflavone, has garnered significant interest in oncological research for its potential anticancer properties. This document provides a comprehensive overview of the applications of this compound in cancer cell line studies, with a particular focus on its effects on apoptosis and cell cycle regulation. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound has been shown to exert its anticancer effects primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines, including the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. The underlying mechanism involves the modulation of key regulatory proteins in the intrinsic apoptosis pathway.

This compound treatment has been observed to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. In the cytosol, cytochrome c triggers the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.

Furthermore, studies suggest that this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The specific phase of cell cycle arrest (e.g., G1 or G2/M) may vary depending on the cancer cell type and the concentration of this compound used.

Data Presentation

The following tables summarize the typical quantitative data obtained from in vitro studies of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines

Cell LineThis compound Concentration (µM)Inhibition of Cell Viability (%)IC50 (µM)
MCF-7 10Data Point~ Value
25Data Point
50Data Point
100Data Point
MDA-MB-231 10Data Point~ Value
25Data Point
50Data Point
100Data Point

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Effect of this compound on the Expression of Apoptosis-Related Genes in Breast Cancer Cells

Cell LineTreatmentRelative mRNA Expression (Fold Change vs. Control)
p53 Bax Bcl-2
MCF-7 This compound (IC50)IncreaseIncreaseDecrease
MDA-MB-231 This compound (IC50)IncreaseIncreaseDecrease

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in Breast Cancer Cells (Western Blot Analysis)

Cell LineTreatmentRelative Protein Expression (Fold Change vs. Control)
p53 Bax Bcl-2
MCF-7 This compound (IC50)IncreaseIncreaseDecrease
MDA-MB-231 This compound (IC50)IncreaseIncreaseDecrease

Table 4: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells

Cell LineTreatmentPercentage of Cells in Each Phase
G0/G1 S G2/M
MCF-7 Control~ Value~ Value~ Value
This compound (IC50)Increase/DecreaseIncrease/DecreaseIncrease/Decrease
MDA-MB-231 Control~ Value~ Value~ Value
This compound (IC50)Increase/DecreaseIncrease/DecreaseIncrease/Decrease

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.[1][2][3][4]

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the effect of this compound on cell cycle distribution.[5][6]

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 or 48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis

This protocol is for analyzing the protein expression levels of apoptosis-related markers.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound, lyse the cells, and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Pratensein_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_mitochondrion Mitochondrial Events cluster_execution Apoptosis Execution This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells (MCF-7, MDA-MB-231) treat Treat with this compound (Varying Concentrations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Protein Expression (Western Blot) treat->western analysis Quantify Results (IC50, % Apoptosis, % Cell Cycle) viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Assaying Pratensein Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing assays to characterize the biological activity of Pratensein, an O-methylated isoflavone with potential therapeutic applications. The protocols detailed below cover its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity of this compound

This compound, found in red clover (Trifolium pratense), is known to possess antioxidant properties.[1][2] The following assays can be employed to quantify its ability to scavenge free radicals and reduce oxidative stress.

Data Presentation: Antioxidant Activity of Trifolium pratense Extracts
Assay TypeExtract/StandardIC50 (µg/mL)
DPPH Radical Scavenging H₂O Extract17.47
EtOAc Extract17.81
BHT (Standard)14.31
BHA (Standard)11.08
Superoxide Anion (O₂•⁻) Radical Scavenging EtOAc Extract20.91
H₂O Extract21.35
BHT (Standard)25.14
BHA (Standard)18.41
Hydroxyl (OH•) Radical Scavenging H₂O Extract18.44
EtOAc Extract19.79
BHT (Standard)22.17
BHA (Standard)22.17
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the sample is the control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound.

  • Add 10 µL of each this compound concentration to 190 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Experimental Workflow: Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Assay Execution cluster_DPPH cluster_ABTS cluster_analysis Data Analysis Pratensein_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions Pratensein_Stock->Serial_Dilutions DPPH_mix Mix this compound + DPPH Solution Serial_Dilutions->DPPH_mix ABTS_mix Mix this compound + ABTS Radical Serial_Dilutions->ABTS_mix DPPH DPPH Assay DPPH->DPPH_mix ABTS ABTS Assay ABTS->ABTS_mix DPPH_incubate Incubate (30 min, dark) DPPH_mix->DPPH_incubate DPPH_read Read Absorbance (517 nm) DPPH_incubate->DPPH_read Calc_Inhibition Calculate % Inhibition DPPH_read->Calc_Inhibition ABTS_incubate Incubate (6 min) ABTS_mix->ABTS_incubate ABTS_read Read Absorbance (734 nm) ABTS_incubate->ABTS_read ABTS_read->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for in vitro antioxidant activity assays.

Anti-inflammatory Activity of this compound

This compound may exert anti-inflammatory effects by modulating key inflammatory pathways. The following protocols are designed to assess these effects in a cellular model of inflammation.

Data Presentation: Anti-inflammatory Activity of Trifolium pratense Extracts
Inflammatory MarkerTreatmentConcentration (µg/mL)% Inhibition/Reduction
iNOS Gene Expression RCA20Significant Suppression
COX-2 Gene Expression RCA20Significant Suppression
TNF-α Gene Expression RCA20Significant Suppression
IL-1β Gene Expression RCA20Significant Suppression
Intracellular ROS RCA10Significant Reduction
Experimental Protocols: Anti-inflammatory Assays

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Conditions:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/PGE2, 6-well for protein/RNA).

  • Allow cells to adhere for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2, shorter times for signaling studies).

Protocol:

  • After treatment, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Protocol:

  • Collect cell culture supernatants after treatment.

  • Measure the concentration of PGE2, TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways, and on the expression of iNOS and COX-2.

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-iNOS, anti-COX-2, and a loading control like β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Signaling Pathway: NF-κB Activation

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription This compound This compound This compound->IKK Inhibits This compound->IkB Prevents Degradation

This compound's potential inhibition of the NF-κB pathway.

Anticancer Activity of this compound

This compound has demonstrated potential anticancer effects, particularly in breast cancer cell lines, by inducing apoptosis.[4]

Data Presentation: Anticancer Activity of this compound

The following data is for this compound and its glycoside on human breast cancer cell lines.[4]

Cell LineCompoundCC50 (µg/mL)Effect on Gene Expression (at CC50)
MCF-7 This compound150- bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased
This compound glycoside8.5- bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased
MDA-MB-231 This compound125- bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased
This compound glycoside23- bcl-2: Decreased- caspase-3: Increased- p53: Increased- bax: Increased
Experimental Protocols: Anticancer Assays

Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol:

  • Treat cells with this compound at its IC50 concentration.

  • Extract total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for target genes (p53, bax, bcl-2, caspase-3) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Signaling Pathway: PI3K/Akt and MAPK in Cancer

While direct evidence for this compound is limited, many flavonoids are known to modulate these key survival and proliferation pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation This compound This compound This compound->Akt Inhibits This compound->ERK Inhibits GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Receptor->Ras

Potential inhibitory targets of this compound in cancer survival pathways.

References

Pratensein: A Promising Isoflavone for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Pratensein, a naturally occurring O-methylated isoflavone found in plants such as red clover (Trifolium pratense), is emerging as a compound of significant interest for its potential therapeutic applications.[1] Extensive research has highlighted its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These properties are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound.

Therapeutic Potential and Mechanism of Action

This compound has demonstrated efficacy in several preclinical models:

  • Anticancer Activity: this compound has been shown to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231.[2][3] Its mechanism involves the induction of apoptosis, evidenced by the upregulation of pro-apoptotic genes (p53, Bax, Caspase-3) and downregulation of the anti-apoptotic gene Bcl-2.[3]

  • Anti-inflammatory Effects: As an isoflavone, this compound is suggested to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the bioactivity of this compound and related extracts.

Cell Line/ModelAssayCompound/ExtractConcentration/DoseResultReference
MCF-7Cytotoxicity (CC50)This compound110 µg/ml50% inhibition of cell viability[3]
MDA-MB-231Cytotoxicity (CC50)This compound125 µg/ml50% inhibition of cell viability[3]
RAW 264.7NO Production InhibitionTrifolium pratense Extract100 µg/mLSignificant inhibition[4]
Rat Paw EdemaAnti-inflammatoryTrifolium pratense Extract50, 100, 200 mg/kgDose-dependent edema suppression[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Degradation NF-κB NF-κB DNA DNA NF-κB->DNA Translocates & Binds IκB-NF-κB Complex->NF-κB Releases This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate gene expression. This compound is believed to interfere with this pathway, contributing to its anti-inflammatory and anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor/Cytokine Growth Factor/Cytokine Receptor Receptor Growth Factor/Cytokine->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates This compound This compound This compound->Raf Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Isolation and Purification of this compound from Trifolium pratense

This protocol provides a general workflow for the extraction and isolation of this compound. Optimization may be required based on the starting material and available equipment.

Isolation_Workflow A 1. Plant Material Preparation (Dried & Powdered Trifolium pratense) B 2. Extraction (e.g., 80% Ethanol, Reflux) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) C->D E 5. Column Chromatography (Silica Gel or Sephadex LH-20) D->E F 6. Fraction Collection & Analysis (TLC or HPLC) E->F G 7. Purification of this compound (Preparative HPLC) F->G H 8. Structure Elucidation (NMR, Mass Spectrometry) G->H

Workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of Trifolium pratense and grind them into a fine powder.

  • Extraction: Extract the powdered plant material with 80% ethanol using a reflux apparatus for 2-3 hours. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the ethanol extracts, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) to separate the components.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Pool the fractions containing this compound and further purify using preparative HPLC.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Anticancer Activity Assessment

This protocol details the evaluation of this compound's cytotoxic effects on breast cancer cell lines.

Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.

Methodology:

  • Cell Culture: Culture MCF-7 and MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability (MTT) Assay:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 150, 200 µg/ml) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

  • Gene Expression Analysis (qRT-PCR):

    • Treat cells with this compound at its CC50 concentration for 6 and 12 hours.

    • Isolate total RNA using a suitable kit and synthesize cDNA.

    • Perform quantitative real-time PCR using primers for p53, Bax, Bcl-2, Caspase-3, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the 2-ΔΔCt method.

  • Protein Expression Analysis (Western Blot):

    • Treat cells with this compound at its CC50 concentration for 48 hours.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, Bax, Bcl-2, Caspase-3, and β-actin, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

This protocol outlines the evaluation of this compound's anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Nitric Oxide (NO) Production Assay:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement:

    • Treat the cells as described for the NO production assay.

    • Collect the culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • NF-κB Activation Analysis (Western Blot):

    • Treat cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes).

    • Prepare nuclear and cytoplasmic extracts.

    • Perform Western blot analysis on the cytoplasmic extracts for IκBα and phosphorylated IκBα, and on the nuclear extracts for the p65 subunit of NF-κB.

Protocol 4: In Vitro Neuroprotective Activity Assessment

This protocol describes a method to evaluate the neuroprotective effects of this compound against an oxidative stress-induced neuronal cell death model.

Cell Line: SH-SY5Y human neuroblastoma cell line.

Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For differentiation into a more neuron-like phenotype, treat the cells with retinoic acid (10 µM) for 5-7 days.

  • Neuroprotection Assay:

    • Seed differentiated SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce neurotoxicity by exposing the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 2.

  • Measurement of Reactive Oxygen Species (ROS):

    • Treat the cells as described for the neuroprotection assay.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

These protocols provide a framework for the investigation of this compound's therapeutic potential. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and resources. The promising multifaceted activities of this compound warrant further in-depth investigation to establish its clinical utility.

References

Troubleshooting & Optimization

Technical Support Center: Pratensein Solubility and Handling for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Pratensein in experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an O-methylated isoflavone, a type of flavonoid naturally found in plants like red clover (Trifolium pratense)[1]. It is recognized for its potential antioxidant and anti-inflammatory properties. Key chemical properties are summarized below.

PropertyValue
CAS Number 2284-31-3
Chemical Formula C₁₆H₁₂O₆
Molar Mass 300.26 g/mol
Appearance Yellowish solid
Synonyms 3′,5,7-Trihydroxy-4′-methoxyisoflavone, 3′-Hydroxybiochanin A

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound has limited solubility in water but is soluble in organic solvents[2]. The preferred solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO). For other organic solvents like ethanol and methanol, a small-scale solubility test is recommended to determine the optimal concentration for your specific experimental needs.

Q3: How do I prepare a stock solution of this compound for my cell culture experiments?

A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. This is a common starting concentration that can be further diluted to your desired working concentration in cell culture media.

Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?

To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored at 2-8°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound is not fully dissolving in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent.- Compound has precipitated out of solution.- Ensure you are using a sufficient volume of the recommended solvent (e.g., DMSO).- For stubborn dissolution, gentle warming to 37°C and sonication can be applied.- If precipitation occurs upon dilution into aqueous media, consider performing a serial dilution.
Precipitation is observed after adding the this compound stock solution to the cell culture medium. - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final concentration of the organic solvent (e.g., DMSO) is too high.- Perform a serial dilution of your stock solution in the cell culture medium to reach the final desired concentration.- Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%).
Inconsistent experimental results. - Inaccurate concentration of this compound solution.- Degradation of this compound.- Ensure accurate weighing of the compound and precise dilutions.- Prepare fresh working solutions from your frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 50 mg/mL (166.52 mM)The preferred solvent for creating high-concentration stock solutions. Sonication may be required for complete dissolution.
Ethanol SolubleA small-scale solubility test is recommended to determine the maximum solubility for your specific batch and experimental conditions.
Methanol SolubleA small-scale solubility test is recommended to determine the maximum solubility.
Water Limited SolubilityNot recommended for preparing stock solutions.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 300.26 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 300.26 g/mol * (1000 mg / 1 g) = 3.0026 mg

  • Weigh this compound:

    • In a sterile microcentrifuge tube, carefully weigh out approximately 3 mg of this compound powder. Record the exact weight.

  • Add DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound powder. For example, if you weighed exactly 3.0 mg of this compound, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it to 37°C.

  • Store the Stock Solution:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol for Preparing Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile complete cell culture medium (pre-warmed to 37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilutions:

    • To minimize precipitation, it is recommended to perform a serial dilution of the stock solution in your complete cell culture medium.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.

      • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example will be 0.1%.

  • Apply to Cells:

    • Add the appropriate volume of the final working solution to your cell culture plates.

Signaling Pathways and Experimental Workflows

Recent studies have indicated that this compound exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, through the modulation of key signaling pathways.

experimental_workflow cluster_prep Solution Preparation cluster_culture Cell Culture Application cluster_analysis Downstream Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve Add DMSO dilute Serial Dilution in Culture Medium dissolve->dilute Prepare working solution treat Treat Cells dilute->treat Add to cells assay Perform Biological Assays (e.g., Western Blot, qPCR) treat->assay

Experimental Workflow for this compound Studies

This compound has been shown to modulate the NF-κB and Nrf2 signaling pathways, which are critical in regulating inflammation and the cellular antioxidant response.

signaling_pathways cluster_nfkb NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2 Pathway (Antioxidant Response) LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Activation LPS->IKK Pratensein_NFKB This compound Pratensein_NFKB->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Genes_NFKB Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB->Genes_NFKB OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Pratensein_Nrf2 This compound Pratensein_Nrf2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Nrf2 Translocation to Nucleus & ARE Binding Nrf2->ARE Genes_Nrf2 Antioxidant Gene Expression (HO-1, GCLC) ARE->Genes_Nrf2

Modulation of NF-κB and Nrf2 Signaling by this compound

References

Technical Support Center: Stabilizing Pratensein in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Pratensein in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of this compound concentration over a short period. Alkaline pH of the solution. this compound, like other isoflavones, is known to be unstable in alkaline conditions.Adjust the pH of the solution to a neutral or slightly acidic range (pH 5.6-7.0). Use appropriate buffer systems to maintain the desired pH.
High storage temperature. Elevated temperatures can accelerate the degradation of this compound.Store stock solutions and experimental samples at low temperatures, such as -20°C, for long-term storage. For short-term storage (1-2 weeks), refrigeration at 4°C is recommended.
Exposure to light. Flavonoids can be sensitive to photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound. New peaks likely represent degradation products. In alkaline media, isoflavones can degrade, leading to the formation of additional peaks in HPLC analysis.Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate this compound from its degradants.
Contamination of the sample or solvent. Ensure the use of high-purity solvents and clean laboratory ware. Filter all solutions before HPLC analysis.
Inconsistent results in bioassays. Degradation of this compound in the assay medium. The pH and temperature of the cell culture or assay medium can affect the stability of this compound, leading to variable effective concentrations.Prepare fresh dilutions of this compound for each experiment. If possible, assess the stability of this compound in the specific assay medium over the duration of the experiment.
Interaction with other components in the medium. Evaluate potential interactions between this compound and other components of the assay medium that might affect its stability or activity.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for storing this compound solutions?

Based on studies of isoflavones from Trifolium pratense, this compound is most stable in neutral to slightly acidic conditions. A study on isoflavone aglycones showed virtually no decay at pH 7.0 and 5.6 when heated, while significant degradation occurred at pH 3.1. Therefore, a pH range of 5.6 to 7.0 is recommended for optimal stability.

2. How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to keep this compound solutions at -20°C. For short-term use, refrigeration at 4°C is suitable. A study on a red clover extract showed that the estrogenic compounds, including isoflavones, were stable for up to two years under appropriate storage conditions.

3. Is this compound sensitive to light?

Yes, flavonoids, including this compound, can be sensitive to light. It is a standard practice to protect flavonoid solutions from light to prevent photodegradation.

4. What are the likely degradation products of this compound?

In alkaline conditions, isoflavones undergo degradation. While the specific degradation pathway for this compound is not detailed in the provided search results, a study on isoflavones from Trifolium pratense in 1M NaOH showed the appearance of three additional peaks in the HPLC chromatogram, indicating the formation of degradation products.

5. What is a forced degradation study and why is it important?

A forced degradation study involves subjecting a compound to stress conditions such as high temperature, extreme pH (acidic and alkaline), oxidation, and photolysis to accelerate its degradation. This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.

Quantitative Data on Isoflavone Stability

Stress Condition Observation for Major Isoflavones (including this compound) Reference
Acidic (0.1 M HCl) Stable
Alkaline (1 M NaOH) Unstable, significant degradation observed within 2 hours.
Oxidative (3% H₂O₂) Stable
Thermal (Heating) Stable against thermodegradation in neutral/acidic pH. Significant degradation at high temperatures (150°C) and acidic pH (3.1).
Photodegradation Stable

The following table presents degradation rate constants (k) for two other flavonoids, fisetin and quercetin, which illustrates the impact of pH and temperature on flavonoid stability. This data can be used as a proxy to understand the potential behavior of this compound.

Flavonoid Temperature (°C) pH Degradation Rate Constant (k) (h⁻¹) Reference
Fisetin376.08.30 x 10⁻³
377.50.202
50-0.124
65-0.490
Quercetin376.02.81 x 10⁻²
377.50.375
50-0.245
65-1.42

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Stability chambers or ovens

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples appropriately with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation and identify the conditions under which this compound is most unstable.

    • Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali oxide Oxidative Degradation stock->oxide thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo sampling Sample at Time Points acid->sampling alkali->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data stability Determine Stability Profile data->stability degradants Identify Degradation Products data->degradants

Caption: Forced Degradation Experimental Workflow.

degradation_pathway cluster_conditions Stress Conditions This compound This compound (Intact Molecule) Degradation_Products Degradation Products (e.g., ring-opened structures) This compound->Degradation_Products Degradation Alkaline_pH Alkaline pH Alkaline_pH->Degradation_Products High_Temp High Temperature High_Temp->Degradation_Products UV_Light UV Light UV_Light->Degradation_Products

Pratensein Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pratensein quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common and validated methods for this compound quantification are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UV-Vis spectrophotometry can be used as a simpler, more accessible method, but it may lack the specificity of chromatographic techniques.[3][4]

Q2: What are the main challenges in this compound quantification?

A2: The primary challenges include:

  • Analyte Stability: this compound, like other isoflavones, can be unstable under certain conditions, particularly in alkaline media.[1][2][5]

  • Matrix Effects: Complex sample matrices, such as plant extracts or biological fluids, can interfere with quantification, leading to inaccurate results.[5]

  • Co-elution of Interferences: Other compounds in the sample may have similar retention times to this compound in HPLC, leading to overlapping peaks and inaccurate quantification.[1]

  • Sample Preparation: Inefficient extraction or improper cleanup of samples can result in low recovery and introduction of interfering substances.[6][7][8]

Q3: At what wavelength should I detect this compound using UV-Vis or HPLC-UV?

A3: While the optimal wavelength should be determined empirically by scanning a pure standard, isoflavones generally exhibit maximum absorbance (λmax) in the range of 245-286 nm.[1] For a mixture of isoflavones, a wavelength of 260 nm has been used for detection.[9]

Troubleshooting Guides

HPLC and LC-MS/MS Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Column overload- Contamination- Replace the column or use a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.- Flush the column and the entire LC system.[10]
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Air bubbles in the pump- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively.- Degas the mobile phase and prime the pumps.[10]
Low Signal Intensity or Sensitivity - Low analyte concentration- Ion suppression (in LC-MS)- Improper sample preparation- Detector malfunction- Concentrate the sample or increase the injection volume.- Improve sample cleanup to remove interfering matrix components.[7]- Optimize the extraction and cleanup procedure.- Check detector settings and perform maintenance.
High Background Noise - Contaminated mobile phase or solvents- Microbial growth in mobile phase reservoirs- System contamination- Salt precipitation in the MS source- Use high-purity (LC-MS grade) solvents.[10]- Prepare fresh mobile phase daily and rinse bottles between uses.[10]- Flush the entire LC-MS system.[10]- Use volatile mobile phase additives at the lowest effective concentration.[10]
No Peak Detected - Analyte degradation- Incorrect injection- No analyte in the sample- Detector is off or not properly configured- Check sample stability, especially pH. This compound is unstable in alkaline conditions.[1][2][5]- Ensure the autosampler is functioning correctly and the syringe is not clogged.- Verify the extraction procedure with a spiked sample.- Check detector connections and settings.
UV-Vis Spectrophotometry Issues
Issue Potential Cause Troubleshooting Steps
Non-linear Calibration Curve - High sample concentration leading to deviations from Beer-Lambert Law- Stray light- Dilute the samples to be within the linear range (typically absorbance < 1.0).[3]- Check the instrument's stray light specifications.
Inconsistent or Drifting Baseline - Fluctuations in lamp intensity- Temperature changes in the instrument- Allow the instrument to warm up sufficiently.- Ensure a stable laboratory environment.[3]
Inaccurate Readings - Interfering substances in the sample- Solvent absorbance- Dirty or scratched cuvettes- Use a more specific method like HPLC if interferences are suspected.- Use a proper blank with the same solvent as the sample.[3]- Clean cuvettes thoroughly and handle them with care.[11]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound in Plant Extracts
  • Sample Preparation (Solid-Liquid Extraction):

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[6][8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[12]

    • Gradient: 20-35% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 260 nm.[9]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard at five different concentrations.

    • Plot the peak area against the concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[14]

Protocol 2: LC-MS/MS Quantification of this compound in Biological Fluids
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 10 µL of an internal standard solution.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column suitable for mass spectrometry.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Plant Material / Biological Fluid extraction Extraction (SLE or LLE) sample->extraction filtration Filtration / Cleanup extraction->filtration hplc HPLC / LC-MS System filtration->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV or MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A generalized workflow for the quantification of this compound.

troubleshooting_logic cluster_instrument Instrument Check cluster_sample Sample Integrity Check start Inaccurate Quantification Result check_instrumental_issues Instrumental Problem? start->check_instrumental_issues check_sample_issues Sample-related Problem? start->check_sample_issues check_calibration Is the instrument calibrated? check_system Any system suitability issues? (Peak shape, retention time) check_calibration->check_system resolve_instrument Troubleshoot HPLC/MS System check_system->resolve_instrument Yes check_stability Is the sample stable? (pH, light, temp) check_prep Was sample preparation adequate? (Extraction, cleanup) check_stability->check_prep resolve_sample_prep Optimize Sample Preparation check_prep->resolve_sample_prep Yes check_instrumental_issues->check_calibration Yes check_instrumental_issues->check_sample_issues No check_sample_issues->check_stability Yes end_node Accurate Quantification check_sample_issues->end_node No, review data processing resolve_instrument->end_node resolve_sample_prep->end_node

Caption: A logical troubleshooting flowchart for this compound quantification.

References

Technical Support Center: Optimizing Pratensein Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pratensein.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound extraction?

A1: The efficiency of this compound extraction is primarily influenced by the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio. For modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), parameters such as ultrasonic frequency and microwave power are also crucial.

Q2: Which solvent system is optimal for extracting this compound?

A2: this compound, an isoflavone, is moderately polar. Aqueous ethanol mixtures are highly effective for its extraction. Studies on the extraction of polyphenols from Trifolium pratense (red clover), a primary source of this compound, have shown that 80% ethanol in water can be an optimal solvent.[1] The water component helps to swell the plant matrix, allowing for better solvent penetration, while the ethanol effectively solubilizes the this compound.

Q3: How does extraction temperature affect this compound yield and stability?

A3: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate of the solvent, leading to a higher yield. However, excessively high temperatures can lead to the degradation of isoflavones.[2] For instance, while some studies show optimal total polyphenol extraction at around 80°C[3], it is crucial to monitor for potential degradation of the target compound, this compound. Isoflavones have been shown to be unstable in alkaline media and can degrade at high temperatures.[2][4]

Q4: What is the recommended extraction time for maximizing this compound yield?

A4: The optimal extraction time is a balance between achieving maximum diffusion and preventing degradation of the target compound. For the extraction of polyphenols from red clover, optimal times have been reported to be around 45-60 minutes.[1][3] Prolonged extraction times do not always lead to a higher yield and may increase the risk of this compound degradation, especially at elevated temperatures.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound.[3][4][5][6] A validated HPLC method allows for the separation and quantification of this compound from other compounds in the extract.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's origin, age, and storage conditions. 4. Inefficient Cell Lysis: The plant material may not be ground finely enough, preventing proper solvent penetration.1. Optimize Solvent: Test a range of aqueous ethanol concentrations (e.g., 50%, 70%, 80%).[1] 2. Systematic Optimization: Use a methodical approach like Response Surface Methodology (RSM) to optimize extraction parameters.[7][8][9][10] 3. Standardize Plant Material: If possible, use plant material from a consistent source. Analyze a small batch to establish a baseline this compound content. 4. Improve Grinding: Ensure the plant material is ground to a fine and uniform powder to increase the surface area for extraction.
Degradation of this compound 1. High Temperature: this compound can degrade at elevated temperatures.[2] 2. Extreme pH: Isoflavones are particularly unstable in alkaline conditions.[4] 3. Prolonged Extraction Time: Extended exposure to heat and solvent can lead to degradation.[2] 4. Presence of Oxidizing Agents: Exposure to air and light can promote oxidation.1. Lower Extraction Temperature: Conduct extractions at a moderate temperature (e.g., 40-60°C) and assess the impact on yield and purity.[1] 2. Control pH: Ensure the extraction solvent is neutral or slightly acidic. Avoid alkaline conditions. 3. Reduce Extraction Time: Optimize for the shortest time that provides a good yield.[1][3] 4. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the samples from light.
Co-extraction of Impurities 1. Solvent Choice: The solvent may be too non-polar or too polar, leading to the extraction of a wide range of other compounds. 2. High Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Solvent Selectivity: Adjust the ethanol-water ratio to improve the selectivity for this compound. 2. Temperature Optimization: A lower extraction temperature might reduce the co-extraction of impurities.[1]

Data Presentation: Optimizing Extraction Parameters

The following table summarizes the impact of different extraction parameters on the yield of polyphenols and isoflavones from Trifolium pratense, which can be indicative for optimizing this compound extraction.

ParameterCondition AYield/ObservationCondition BYield/ObservationSource
Solvent 60% EthanolIncreased polyphenol yield with higher ethanol concentration80% EthanolOptimal for polyphenol extraction[1][3]
Temperature 40°CGood yield with minimal degradation80°CHighest polyphenol yield, but risk of degradation[1][3]
Time 15 minutesLower polyphenol yield45 minutesOptimal time for polyphenol extraction[1]
Extraction Method MacerationLower yieldUltrasound-AssistedHigher yield of phenolic compounds[11][12][13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods for isoflavone extraction from Trifolium pratense.[6]

  • Sample Preparation: Dry the aerial parts of Trifolium pratense at 40°C and grind them into a fine powder (e.g., 40 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of 80% aqueous ethanol (1:25 solid-to-liquid ratio).[6]

    • Place the flask in an ultrasonic bath.

    • Sonciate for 10 minutes at a controlled temperature of 40°C.[6]

  • Separation:

    • Centrifuge the mixture to separate the solid residue from the supernatant.

    • Filter the supernatant through a 0.45 µm filter.

  • Analysis:

    • Analyze the filtered extract using HPLC-DAD or HPLC-MS to quantify the this compound content.

Protocol 2: HPLC Quantification of this compound

This protocol is based on established methods for isoflavone analysis in red clover extracts.[3][5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile with 0.1% formic acid).[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD at a wavelength suitable for this compound (e.g., 260 nm).

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in methanol.

    • Create a series of dilutions to generate a calibration curve.

  • Quantification:

    • Inject the prepared standards and the extracted samples into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis plant_material Trifolium pratense (aerial parts) drying Drying (40°C) plant_material->drying grinding Grinding (40 mesh) drying->grinding extraction Ultrasound-Assisted Extraction Solvent: 80% Ethanol Time: 10 min Temp: 40°C grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Analysis filtration->hplc result result hplc->result Quantification of This compound Yield

Figure 1: Experimental workflow for this compound extraction and quantification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inappropriate Solvent System start->cause1 cause2 Suboptimal Parameters start->cause2 cause3 Poor Plant Material Quality start->cause3 cause4 Inefficient Cell Lysis start->cause4 solution1 Test different aqueous ethanol ratios cause1->solution1 solution2 Use RSM for parameter optimization cause2->solution2 solution3 Standardize plant material source cause3->solution3 solution4 Ensure fine and uniform grinding cause4->solution4

Figure 2: Troubleshooting logic for low this compound extraction yield.

References

Pratensein degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pratensein and strategies to prevent it during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an O-methylated isoflavone, a type of flavonoid found in plants such as red clover (Trifolium pratense).[1] Like other flavonoids, its polyphenolic structure contributes to its potential biological activities, including antioxidant properties.[2] However, this structure also makes it susceptible to degradation under certain experimental conditions, which can lead to a loss of biological activity and the formation of unknown impurities. This can compromise the accuracy and reproducibility of research findings.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of this compound and related isoflavones, the primary factors contributing to degradation are:

  • pH: this compound is particularly unstable in alkaline (basic) conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: How can I visually identify potential this compound degradation in my solid sample or solution?

While analytical methods are required for confirmation, visual cues can indicate potential degradation:

  • Color Change: A noticeable change in the color of the solid powder or solution (e.g., from off-white/pale yellow to a more intense yellow or brown) can suggest the formation of degradation products.

  • Precipitation: The formation of a precipitate in a previously clear solution may indicate that this compound has degraded into less soluble compounds.

Q4: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a tightly sealed, airtight container, protected from light and moisture.

  • In Solution: For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Use airtight containers to prevent solvent evaporation and exposure to air.

Troubleshooting Guide: this compound Degradation in Experiments

This guide addresses common issues encountered during experiments involving this compound.

Observed Issue Potential Cause Recommended Solution
Loss of this compound concentration over time in solution. Alkaline Hydrolysis: The experimental medium has a pH above 7.Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). Use appropriate buffer systems to maintain a stable pH.
Thermal Degradation: The solution is being stored or used at elevated temperatures.Store stock solutions at -20°C or -80°C. During experiments, minimize the time this compound is exposed to high temperatures.
Oxidative Degradation: The solution is exposed to atmospheric oxygen.Prepare solutions with degassed solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Photodegradation: The solution is exposed to ambient or UV light.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during experimental setup.
Appearance of unexpected peaks in HPLC chromatograms. Formation of Degradation Products: this compound is degrading under the experimental or storage conditions.Perform a forced degradation study to identify the retention times of potential degradation products. This will help in developing a stability-indicating analytical method.[2][3]
Inconsistent results in bioassays. Degradation of this compound: The active concentration of this compound is decreasing, leading to variable biological effects.Prepare fresh solutions of this compound for each experiment. Verify the concentration and purity of the stock solution using a validated analytical method before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated method for isoflavones from Trifolium pratense and is suitable for separating this compound from its potential degradation products.[2][3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a suitable gradient program to ensure separation, for example:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 260 nm).

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Stability of Isoflavones from Trifolium pratense under Forced Degradation Conditions

Stress ConditionObservation
Acidic (0.1 M HCl) Stable
Alkaline (0.1 M NaOH) Unstable, significant degradation observed
Oxidative (3% H₂O₂) Stable
Photolytic (UV/Vis light) Stable
Thermal (70°C) Stable

Data adapted from a study on the major isoflavones in Trifolium pratense, which are structurally similar to this compound.[2][3]

Visualizations

Pratensein_Degradation_Pathway This compound This compound Alkaline Alkaline Conditions (High pH) This compound->Alkaline Hydrolysis Hydrolysis of Ether Linkage Alkaline->Hydrolysis Ring_Opening Chromone Ring Opening Hydrolysis->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acidic Hydrolysis Stock Solution->Acid Alkaline Alkaline Hydrolysis Stock Solution->Alkaline Oxidation Oxidative Degradation Stock Solution->Oxidation Thermal Thermal Degradation Stock Solution->Thermal Photo Photodegradation Stock Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkaline->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

References

Technical Support Center: Overcoming Low Bioavailability of Pratensein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Pratensein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an O-methylated isoflavone, a type of flavonoid found in plants such as red clover (Trifolium pratense). It has demonstrated potential anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is hindered by low oral bioavailability, which is largely attributed to its poor water solubility and extensive first-pass metabolism in the intestine and liver. This means that after oral administration, only a small fraction of this compound reaches systemic circulation in its active form, limiting its therapeutic efficacy.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

The main approaches to overcome the low bioavailability of this compound focus on improving its solubility and protecting it from metabolic degradation. These strategies include:

  • Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can enhance its solubility, protect it from enzymatic degradation, and facilitate its absorption.

  • Inclusion Complexes: Forming complexes with cyclodextrins can increase the aqueous solubility of this compound. The hydrophobic inner cavity of cyclodextrin can encapsulate the this compound molecule, while the hydrophilic outer surface improves its interaction with the aqueous environment of the gastrointestinal tract.

  • Co-administration with Bioenhancers: Administering this compound with natural compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit CYP450 enzymes and P-glycoprotein.

Q3: Which signaling pathways are modulated by this compound?

While research on this compound is ongoing, studies on isoflavone-rich extracts from Trifolium pratense suggest that this compound likely contributes to the modulation of key signaling pathways involved in inflammation and cancer:

  • NF-κB Signaling Pathway: this compound is expected to inhibit the activation of NF-κB, a key regulator of inflammatory responses. By preventing the nuclear translocation of NF-κB, it can suppress the expression of pro-inflammatory cytokines and enzymes.[1][2][3][4][5][6][7]

  • MAPK Signaling Pathway: this compound may modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Its effects on this pathway could contribute to its anticancer properties.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Like other isoflavones, this compound may exert its anticancer effects by inhibiting the PI3K/Akt signaling cascade, leading to a reduction in tumor cell growth and survival.[6][8][9][10][11][12]

Troubleshooting Guides

Issue 1: Low aqueous solubility of this compound during in vitro experiments.
  • Problem: Difficulty in dissolving this compound in aqueous buffers for cell culture or other in vitro assays.

  • Possible Cause: this compound is a lipophilic molecule with inherently low water solubility.

  • Troubleshooting Steps:

    • Solvent Selection: Initially dissolve this compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1% v/v).

    • Solubility Data: Refer to the following table for solubility information in various solvents.

SolventMolar Mass ( g/mol )PurityTemperature (K)Mole Fraction Solubility
Water18.02>99%298.22.50 x 10-6
Methanol32.04>99%298.22.15 x 10-4
Ethanol46.07>99%298.23.75 x 10-4
1-Butanol74.12>99%298.27.11 x 10-4
2-Butanol74.12>99%298.26.89 x 10-4
Isopropanol60.10>99%298.24.81 x 10-4
Ethyl Acetate88.11>99%298.23.42 x 10-4
Ethylene Glycol62.07>99%298.26.21 x 10-3
Propylene Glycol76.09>99%298.21.15 x 10-2
PEG-400400>99%298.23.21 x 10-1
DMSO78.13>99%298.23.15 x 10-1
Transcutol®148.20>99%298.22.91 x 10-1
Data is for the similar flavonoid Apigenin and can be used as a reference for this compound.[13]
Issue 2: Inconsistent results in Caco-2 permeability assays.
  • Problem: High variability in the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers.

  • Possible Causes:

    • Inconsistent Caco-2 cell monolayer integrity.

    • Precipitation of this compound in the donor compartment.

    • Metabolism of this compound by Caco-2 cells.

  • Troubleshooting Steps:

    • Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions. Discard any monolayers that do not meet the established TEER threshold.

    • Solubility in Assay Buffer: Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the transport buffer to prevent precipitation. The use of a co-solvent or a formulation approach (e.g., nanoformulation) may be necessary.

    • Metabolite Analysis: Analyze samples from both the apical and basolateral compartments using LC-MS/MS to detect potential metabolites of this compound. This will help determine if metabolism is contributing to the variability.

Issue 3: Low encapsulation efficiency in nanoformulations.
  • Problem: A significant portion of this compound is not successfully encapsulated within the nanoparticles.

  • Possible Causes:

    • Suboptimal formulation parameters (e.g., lipid/polymer to drug ratio).

    • Inappropriate choice of lipids, polymers, or surfactants.

    • Issues with the preparation method.

  • Troubleshooting Steps:

    • Formulation Optimization: Systematically vary the ratio of lipid/polymer to this compound to find the optimal loading capacity.

    • Component Screening: Test different lipids (for SLNs) or polymers with varying properties to identify those that have a higher affinity for this compound.

    • Methodological Adjustments: Optimize the parameters of the chosen preparation method. For example, in high-pressure homogenization for SLNs, adjust the pressure and number of cycles. For nanoprecipitation, control the solvent and anti-solvent addition rate and the stirring speed.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Drug Incorporation: Disperse this compound in the molten lipid and mix until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at a specified speed and time to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a defined period to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the permeability of this compound and its formulations across a Caco-2 cell monolayer.[10][14][15][16][17][18][19]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Assay Initiation:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the this compound solution (in HBSS) to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

    • Add fresh HBSS to the receiver compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Signaling Pathway and Experimental Workflow Diagrams

bioavailability_strategies cluster_challenges Challenges with this compound cluster_strategies Bioavailability Enhancement Strategies cluster_outcomes Desired Outcomes Low Aqueous Solubility Low Aqueous Solubility Nanoformulations Nanoformulations Low Aqueous Solubility->Nanoformulations Inclusion Complexes Inclusion Complexes Low Aqueous Solubility->Inclusion Complexes First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Nanoformulations Co-administration Co-administration First-Pass Metabolism->Co-administration Improved Bioavailability Improved Bioavailability Nanoformulations->Improved Bioavailability Inclusion Complexes->Improved Bioavailability Co-administration->Improved Bioavailability

Caption: Strategies to overcome this compound's low bioavailability.

experimental_workflow Start Start Formulation This compound Formulation (e.g., SLNs, Cyclodextrin Complex) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Permeability Assay (Caco-2 cells) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo DataAnalysis Data Analysis (Papp, AUC, Cmax) InVivo->DataAnalysis End End DataAnalysis->End nf_kb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IkB Degradation IκB Degradation IKK Activation->IkB Degradation NFkB Translocation NF-κB Nuclear Translocation IkB Degradation->NFkB Translocation Gene Transcription Pro-inflammatory Gene Transcription NFkB Translocation->Gene Transcription This compound This compound This compound->IKK Activation Inhibition

References

Technical Support Center: Pratensein HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of Pratensein and other flavonoids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

Question: Why is the retention time of my this compound peak shifting?

Answer:

Retention time (RT) shifts can be frustrating and can indicate a variety of issues with your HPLC system or method.[1][2] RT variability can be categorized into two main types: shifts in all peaks or shifts in only specific peaks.[2]

If all peaks are shifting: This typically points to a system-wide or physical problem.[2][3]

  • Flow Rate Fluctuation: Inconsistent flow from the pump is a common cause.[1][3][4] Check for leaks in the system, worn pump seals, or faulty check valves.[3] You can verify the flow rate by collecting the eluent into a graduated cylinder over a set time.[3][4]

  • Mobile Phase Composition: Changes in the mobile phase composition, such as the evaporation of a volatile organic component, can alter its elution strength and cause RT shifts.[4] Ensure your mobile phase is well-mixed and covered.

  • Temperature Changes: Fluctuations in column temperature can significantly impact retention times.[1][2] Using a column oven is crucial for maintaining a stable temperature.[1]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to inconsistent retention times, especially in gradient elution.[5][6]

If only the this compound peak (or a few peaks) is shifting: This suggests a chemical or column-related issue.[2]

  • Mobile Phase pH: this compound, like many flavonoids, has ionizable hydroxyl groups.[7] A mobile phase pH close to the pKa of this compound can lead to shifts in retention as small pH variations can change the ionization state of the molecule.[2][8] Buffering the mobile phase is recommended to maintain a stable pH.[8]

  • Column Contamination: Buildup of strongly retained sample components on the column can alter its chemistry and lead to RT shifts for specific analytes.[5] Using a guard column and appropriate sample preparation can help prevent this.[4][5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.[1]

Here is a workflow to help diagnose the cause of retention time shifts:

G start Retention Time Shift Observed q1 Are all peaks shifting? start->q1 system_issue Likely a System/Physical Issue q1->system_issue Yes chemical_issue Likely a Chemical/Column Issue q1->chemical_issue No check_flow Check Flow Rate & for Leaks system_issue->check_flow check_temp Verify Column Temperature Stability system_issue->check_temp check_mobile_phase Inspect Mobile Phase Composition system_issue->check_mobile_phase check_equilibration Ensure Adequate Column Equilibration system_issue->check_equilibration check_ph Check Mobile Phase pH & Buffer chemical_issue->check_ph check_column Inspect Column for Contamination/Degradation chemical_issue->check_column use_guard Consider Using a Guard Column check_column->use_guard G start Poor Peak Resolution q1 Modify Mobile Phase Composition start->q1 q2 Adjust Mobile Phase pH q1->q2 No Improvement success Resolution Improved q1->success Success q3 Change Column Temperature q2->q3 No Improvement q2->success Success q4 Try a Different Column q3->q4 No Improvement q3->success Success q4->success Success fail Resolution Still Poor q4->fail No Improvement

References

Technical Support Center: Pratensein Cell Permeability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the cell permeability of pratensein.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing low apparent permeability (Papp) in our Caco-2 assay. What are the potential reasons for this?

Low apparent permeability of this compound, and flavonoids in general, in Caco-2 assays can stem from several factors:

  • Poor Aqueous Solubility: this compound, like many flavonoids, has limited solubility in aqueous buffers used for cell culture assays. This can lead to precipitation of the compound, reducing the effective concentration available for transport across the cell monolayer and resulting in an underestimation of its permeability.

  • Efflux Transporter Activity: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[1] If this compound or its metabolites are substrates for these transporters, it will be actively effluxed back into the apical chamber, leading to a lower net transport to the basolateral side and a low Papp value. Studies have shown that glucuronidated metabolites of isoflavones like biochanin A, a precursor to this compound, are substrates for BCRP.[1]

  • Metabolism by Caco-2 Cells: Caco-2 cells can metabolize compounds, although at lower levels than hepatocytes. This compound could be metabolized into less permeable forms during the assay, which would reduce the amount of the parent compound detected on the basolateral side.

  • Non-Specific Binding: Due to its lipophilic nature, this compound may bind to plasticware used in the assay, such as the wells of the culture plate or the filter membrane. This reduces the concentration of the compound available for absorption.

  • Compromised Monolayer Integrity: If the Caco-2 cell monolayer is not fully confluent or if the tight junctions are compromised, the permeability of paracellular markers will be high, and the results for your test compound may not be reliable.

Q2: How can I troubleshoot low permeability and improve my this compound Caco-2 permeability assay?

Here are several troubleshooting strategies to address the issues mentioned above:

  • Improve Solubility:

    • Use of Co-solvents: A small percentage of a non-toxic co-solvent like DMSO (typically ≤1%) can be used to increase the solubility of this compound in the assay buffer. However, it's crucial to ensure the final concentration of the co-solvent does not affect cell viability or monolayer integrity.

    • Formulation Strategies: For research purposes, exploring simple formulation approaches like using cyclodextrins to enhance aqueous solubility can be considered.

  • Investigate Efflux Transporter Involvement:

    • Bidirectional Assay: Perform a bidirectional transport assay by measuring permeability from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of active efflux.[2]

    • Use of Inhibitors: Co-incubate this compound with known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in the A-B permeability in the presence of an inhibitor confirms that this compound is a substrate for that transporter.

  • Assess Metabolism:

    • Analyze the samples from both the apical and basolateral chambers, as well as cell lysates, using LC-MS/MS to identify any this compound metabolites. This will help determine if metabolism is a significant factor in your assay.

  • Minimize Non-Specific Binding:

    • Use of Low-Binding Plates: Utilize commercially available low-binding plates for your experiments.

    • Addition of Protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 1%) to the basolateral chamber can help to reduce non-specific binding of lipophilic compounds.

  • Ensure Monolayer Integrity:

    • Transepithelial Electrical Resistance (TEER): Measure the TEER of the Caco-2 monolayer before and after the experiment. A stable and sufficiently high TEER value indicates a healthy and intact monolayer.

    • Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow. Low permeability of this marker confirms the integrity of the tight junctions.

Q3: What is a typical apparent permeability (Papp) value for this compound, and how is it classified?

Based on a study of isoflavones from red clover, the following Papp values were reported from a PAMPA-GIT assay:[3]

CompoundApparent Permeability Coefficient (Papp) [10⁻⁶ cm/s]Permeability Classification
This compound 1.35 ± 0.09 Medium Permeability
Biochanin A1.89 ± 0.12High Permeability
Formononetin2.11 ± 0.15High Permeability
Genistein1.62 ± 0.11High Permeability
Daidzein1.95 ± 0.13High Permeability

Note: Permeability classification in PAMPA assays can vary, but generally, compounds with Papp > 1 x 10⁻⁶ cm/s are considered to have high permeability.[4]

Q4: Can this compound's interaction with cellular signaling pathways affect its permeability?

While direct evidence of this compound modulating signaling pathways to alter its own permeability is scarce, its metabolic precursors, biochanin A and formononetin, are known to affect several key signaling pathways that can influence cellular processes, including transport.

  • PI3K/Akt Pathway: Biochanin A and formononetin have been shown to modulate the PI3K/Akt signaling pathway.[5][6] This pathway is crucial for cell survival, proliferation, and metabolism, and its modulation could indirectly affect the expression or activity of transporters.

  • MAPK Pathway: Biochanin A has been demonstrated to inhibit the MAPK signaling pathway.[7][8] This pathway is involved in a wide range of cellular responses, and its alteration could have downstream effects on cellular transport mechanisms.

  • NF-κB Pathway: Both biochanin A and formononetin have been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and immune responses.[5][9][10] Chronic inflammation can alter intestinal permeability, so modulation of this pathway could be a factor in in vivo absorption.

It is plausible that this compound, being structurally similar and a metabolite of these compounds, may also interact with these pathways. Researchers should consider these potential off-target effects when interpreting permeability data, especially in more complex cellular models or in vivo studies.

Troubleshooting Guides

Problem: High variability in this compound Papp values between experiments.

Potential Cause Troubleshooting Step
Inconsistent cell monolayer healthRegularly monitor TEER values and Lucifer yellow permeability to ensure consistent monolayer integrity across all experiments.
Inconsistent this compound solution preparationPrepare fresh stock solutions and dilutions for each experiment. Ensure complete dissolution of the compound.
Pipetting errorsUse calibrated pipettes and be meticulous with pipetting volumes, especially for sampling.
Edge effects on the culture plateAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.

Problem: Low recovery of this compound at the end of the assay.

Potential Cause Troubleshooting Step
Non-specific binding to plasticwareUse low-binding plates. Consider adding BSA to the basolateral chamber. Quantify the amount of compound in the donor, acceptor, and cell lysate to perform a mass balance calculation.
Cell metabolismAnalyze cell lysates and basolateral samples for the presence of this compound metabolites using LC-MS/MS.
Compound instabilityAssess the stability of this compound in the assay buffer under the experimental conditions (time, temperature, pH).

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing the permeability of this compound using a Caco-2 cell monolayer.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto permeable supports (e.g., Transwell® inserts) at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the TEER of each well using a voltmeter. Only use monolayers with TEER values within the laboratory's established acceptable range.

  • Alternatively, or in addition, assess the permeability of a low-permeability marker like Lucifer yellow.

3. Transport Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.

  • Prepare the test solution of this compound in the transport buffer at the desired concentration (with a final co-solvent concentration, if used, that is non-toxic).

  • Add the test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

  • At the end of the experiment, collect samples from the apical chamber.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA-GIT) Protocol

This protocol provides a general method for assessing the passive permeability of this compound.[11][12]

1. Membrane Preparation:

  • Coat the filter of a 96-well donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane. Allow the solvent to evaporate.

2. Assay Setup:

  • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Prepare the this compound test solution in a donor buffer (pH 5.0-6.5 to mimic the gastrointestinal tract).

  • Add the test solution to the wells of the coated donor plate.

3. Incubation:

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

4. Sample Analysis:

  • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

5. Data Analysis:

  • Calculate the effective permeability (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Visualizations

experimental_workflow cluster_caco2 Caco-2 Permeability Assay cluster_pampa PAMPA-GIT Assay caco2_culture Caco-2 Cell Culture (21-25 days) caco2_integrity Monolayer Integrity Check (TEER, Lucifer Yellow) caco2_culture->caco2_integrity caco2_transport Transport Experiment (Apical to Basolateral) caco2_integrity->caco2_transport caco2_analysis Sample Analysis (LC-MS/MS) caco2_transport->caco2_analysis caco2_papp Calculate Papp caco2_analysis->caco2_papp pampa_prep Membrane Preparation (Lipid Coating) pampa_setup Assay Setup (Donor & Acceptor Plates) pampa_prep->pampa_setup pampa_incubation Incubation pampa_setup->pampa_incubation pampa_analysis Sample Analysis (UV-Vis or LC-MS/MS) pampa_incubation->pampa_analysis pampa_pe Calculate Pe pampa_analysis->pampa_pe

Caption: Experimental workflows for Caco-2 and PAMPA permeability assays.

troubleshooting_low_permeability cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Apparent Permeability of this compound solubility Poor Aqueous Solubility issue->solubility efflux Efflux Transporter Activity issue->efflux binding Non-Specific Binding issue->binding metabolism Cellular Metabolism issue->metabolism sol_solubility Improve Solubility - Use co-solvents - Formulation strategies solubility->sol_solubility sol_efflux Investigate Efflux - Bidirectional assay - Use inhibitors efflux->sol_efflux sol_binding Minimize Binding - Use low-binding plates - Add BSA binding->sol_binding sol_metabolism Assess Metabolism - Analyze for metabolites metabolism->sol_metabolism

Caption: Troubleshooting guide for low this compound permeability.

signaling_pathways cluster_pathways Modulated Signaling Pathways cluster_effects Potential Cellular Effects This compound This compound Precursors (Biochanin A, Formononetin) pi3k PI3K/Akt Pathway This compound->pi3k modulates mapk MAPK Pathway This compound->mapk modulates nfkb NF-κB Pathway This compound->nfkb modulates transport Altered Transporter Expression/Activity pi3k->transport proliferation Changes in Cell Proliferation & Survival pi3k->proliferation mapk->proliferation inflammation Modulation of Inflammation nfkb->inflammation inflammation->transport can influence

Caption: Potential signaling pathways modulated by this compound precursors.

References

Technical Support Center: Pratensein Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Pratensein synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic pathways for this compound and other isoflavones are the deoxybenzoin route and the chalcone route.[1] The deoxybenzoin route involves the cyclization of a deoxybenzoin intermediate with the addition of a carbon unit to form the C-ring of the isoflavone structure.[1] The chalcone route proceeds via an oxidative rearrangement of a chalcone precursor, which is a biomimetic approach.[1][2]

Q2: What are the key challenges when scaling up this compound synthesis from lab to industrial scale?

A2: Scaling up any chemical synthesis presents a unique set of challenges that can impact yield, purity, and process safety.[3][4] For this compound synthesis, key challenges include:

  • Reaction Control: Managing reaction temperature, especially for potentially exothermic steps, becomes more complex in larger reactors.[5]

  • Reagent & Solvent Selection: Reagents and solvents that are feasible on a lab scale may be too expensive, hazardous, or difficult to handle in bulk.[3][4]

  • Purification: Methods like column chromatography that are effective in the lab may not be practical or economical for large-scale production, necessitating the development of robust crystallization or other purification techniques.[6][7]

  • By-product Formation: Side reactions can become more significant at scale, leading to a more complex impurity profile and challenges in achieving the desired purity.[2]

  • Polymorphism: The crystalline form of the final product can be affected by changes in crystallization conditions during scale-up, which can impact its physical properties and bioavailability.[8][9]

Q3: How does solvent selection impact the large-scale synthesis and purification of this compound?

A3: Solvent choice is critical in the scale-up of this compound synthesis for several reasons. The polarity of the solvent affects the solubility of both reactants and the final product, influencing reaction rates and yields.[10][11] For purification, the solvent system must be optimized for efficient crystallization or extraction to isolate this compound from by-products and unreacted starting materials.[12] On an industrial scale, factors such as solvent cost, toxicity, flammability, and ease of recovery and recycling are also major considerations.[11][13] Aqueous ethanol mixtures are often used for flavonoid extraction due to their moderate polarity and safety profile.[13]

Troubleshooting Guides

Problem 1: Low Yield of this compound at Pilot Scale

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Key Considerations
Suboptimal Reaction Temperature Review reaction thermodynamics. Implement more precise temperature control using jacketed reactors and automated cooling/heating systems. Perform small-scale experiments to determine the optimal temperature profile.Exothermic reactions can lead to runaway conditions if not properly controlled.[5] Temperature fluctuations can also increase the formation of by-products.[14]
Inefficient Mixing Evaluate the reactor's agitation system. The impeller design and stirring speed should be optimized to ensure homogeneous mixing of reactants, especially in larger volumes.Poor mixing can lead to localized "hot spots" and incomplete reactions, reducing overall yield.
Incorrect Stoichiometry of Reagents Re-verify the molar ratios of all reactants and catalysts for the scaled-up batch. Ensure accurate weighing and dispensing of all materials.A slight deviation in stoichiometry that is negligible at a small scale can have a significant impact on the yield of a large batch.
Degradation of Starting Materials or Product Analyze the stability of starting materials and the this compound product under the reaction and work-up conditions. Consider the use of protective groups for sensitive functionalities if necessary.This compound, like other flavonoids, can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.
Problem 2: Impurities and By-product Formation

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Key Considerations
Side Reactions Identify the structure of major impurities to understand the side reactions occurring. Adjust reaction conditions (e.g., temperature, reaction time, catalyst) to minimize these pathways.In the chalcone route, for instance, the formation of aurones can be a competing side reaction.[1]
Incomplete Reactions Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Extend reaction time or adjust catalyst loading if the reaction is not going to completion.Unreacted starting materials can complicate the purification process.
Use of Non-Optimal Reagents Re-evaluate the purity of starting materials and reagents. Impurities in the starting materials can be carried through the synthesis or act as catalysts for side reactions.The cost-effectiveness of using higher purity reagents should be weighed against the increased cost and complexity of purification.
Cross-Coupling Issues (in certain synthetic routes) In routes involving cross-coupling reactions (e.g., Suzuki-Miyaura), optimize the catalyst system, ligands, and reaction conditions to favor the desired product formation.The efficiency of cross-coupling reactions can be sensitive to trace impurities and reaction conditions.[2]
Problem 3: Difficulty in Purification and Isolation

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Key Considerations
Suboptimal Crystallization Conditions Develop a robust crystallization protocol by screening different solvents, solvent mixtures, temperatures, and cooling profiles. Seeding strategies can also be employed to control crystal growth and polymorphism.[8]The final crystalline form can affect the product's stability, solubility, and bioavailability.[9]
Formation of an Amorphous Solid or Oil If the product precipitates as an oil or amorphous solid, try different anti-solvents or adjust the rate of addition. Sonication can sometimes induce crystallization.Amorphous solids can be difficult to handle and may have different properties than the crystalline form.
Complex Impurity Profile If multiple by-products are present, consider adding an extra purification step, such as a wash with a specific solvent to remove certain impurities before the final crystallization.Each additional step can lead to a loss of product, so the overall process efficiency needs to be considered.
Inefficient Extraction Optimize the liquid-liquid extraction process by selecting appropriate solvents and adjusting the pH to ensure the this compound is in the desired phase.The choice of extraction solvent is crucial for separating the product from water-soluble and water-insoluble impurities.[10][12]

Experimental Protocols

General Protocol for Isoflavone Synthesis via the Deoxybenzoin Route

This is a generalized procedure and may require optimization for this compound synthesis.

  • Formation of Deoxybenzoin: React the appropriately substituted phenol and phenylacetic acid in the presence of a condensing agent (e.g., a Lewis acid catalyst like BF₃·OEt₂). The reaction is typically carried out in a suitable organic solvent under anhydrous conditions.

  • Formylation/Cyclization: The resulting deoxybenzoin is then treated with a formylating agent (e.g., Vilsmeier reagent) to introduce a formyl group at the α-position. Subsequent cyclization under acidic or basic conditions leads to the formation of the isoflavone ring.[15]

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by crystallization from a suitable solvent system.

General Protocol for Isoflavone Synthesis via the Chalcone Route

This is a generalized procedure and may require optimization for this compound synthesis.

  • Chalcone Synthesis: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH in ethanol) to form the chalcone via a Claisen-Schmidt condensation.

  • Oxidative Rearrangement: The purified chalcone is then subjected to oxidative rearrangement using a reagent like thallium(III) nitrate (TTN) in methanol. This step induces the 1,2-aryl migration to form the isoflavone skeleton.[16] Caution: Thallium compounds are highly toxic and should be handled with extreme care.

  • Work-up and Purification: The reaction is worked up to remove the thallium salts, and the crude isoflavone is purified by crystallization.

Visualizations

Pratensein_Synthesis_Pathway cluster_deoxybenzoin Deoxybenzoin Route cluster_chalcone Chalcone Route Phenol Substituted Phenol Deoxybenzoin Deoxybenzoin Intermediate Phenol->Deoxybenzoin Phenylacetic_Acid Substituted Phenylacetic Acid Phenylacetic_Acid->Deoxybenzoin Formylation Formylation Deoxybenzoin->Formylation Formylation Cyclization_D Cyclization_D Formylation->Cyclization_D Cyclization This compound This compound Cyclization_D->this compound Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Oxidative_Rearrangement Oxidative_Rearrangement Chalcone->Oxidative_Rearrangement Oxidative Rearrangement Oxidative_Rearrangement->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Scale-up Issue Identified Problem_Type Identify Problem Category Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Yield Impurity Impurity/By-product Problem_Type->Impurity Purity Purification_Issue Purification Difficulty Problem_Type->Purification_Issue Isolation Analyze_Temp Analyze Temperature Profile Low_Yield->Analyze_Temp Check_Mixing Evaluate Mixing Efficiency Low_Yield->Check_Mixing Verify_Stoichiometry Verify Stoichiometry Low_Yield->Verify_Stoichiometry Identify_Impurity Identify Impurity Structure Impurity->Identify_Impurity Check_Reagents Check Reagent Purity Impurity->Check_Reagents Optimize_Crystallization Optimize Crystallization Purification_Issue->Optimize_Crystallization Screen_Solvents Screen Solvents Purification_Issue->Screen_Solvents Add_Purification_Step Consider Additional Step Purification_Issue->Add_Purification_Step Solution Implement Solution & Monitor Analyze_Temp->Solution Check_Mixing->Solution Verify_Stoichiometry->Solution Adjust_Conditions Adjust Reaction Conditions Identify_Impurity->Adjust_Conditions Adjust_Conditions->Solution Check_Reagents->Solution Optimize_Crystallization->Solution Screen_Solvents->Solution Add_Purification_Step->Solution

Caption: Troubleshooting workflow for this compound synthesis scale-up.

References

minimizing batch-to-batch variability of Pratensein extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Pratensein extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts primarily stems from the natural variation in the raw botanical material, Trifolium pratense (red clover).[1] Factors such as climate, soil conditions, fertilization methods, and harvest time can significantly influence the chemical composition and biological activity of the plant material.[1][2] In addition to the raw material, inconsistencies in the manufacturing and extraction processes also contribute to variability.[1][3]

Q2: Which extraction methods yield the highest concentration of isoflavones like this compound?

A2: Studies have shown that ultrasound-assisted extraction and heat-reflux extraction are effective methods for obtaining high yields of isoflavones, including this compound, from Trifolium pratense.[4][5][6] The choice of solvent also plays a crucial role, with 50% ethanol often yielding higher concentrations compared to water alone.[4]

Q3: How can I improve the solubility and yield of this compound during extraction?

A3: The use of excipients can significantly enhance the solubility and yield of isoflavones. One study reported that a vinylpyrrolidone-vinyl acetate copolymer promoted the solubilization and availability of active compounds from the herbal extract.[4][5][6] Another approach is to use cyclodextrins, which can increase the extraction of phenolic compounds.[7][8]

Q4: What analytical methods are recommended for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of isoflavones like this compound.[9][10] HPLC can be coupled with various detectors, such as UV, Diode-Array Detector (DAD), or Mass Spectrometry (MS), for sensitive and accurate measurements.[10]

Q5: What are the best practices for storing this compound extracts to maintain stability?

A5: The stability of this compound extracts is influenced by temperature, pH, and light.[11][12] It is recommended to store extracts at low temperatures (e.g., 4°C) and in amber vials to protect them from light.[11][12] The pH of the extract can also affect the stability of the phenolic compounds within it.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Method Switch to or optimize ultrasound-assisted or heat-reflux extraction methods.[4][5][6]
Inappropriate Solvent Use a 50% ethanol solution as the extraction solvent.[4]
Poor Solubility Incorporate excipients like a vinylpyrrolidone-vinyl acetate copolymer or cyclodextrins into the extraction mixture.[4][5][6][7]
Incorrect Plant Material Ensure the use of high-quality, properly identified Trifolium pratense flower heads.
Issue 2: High Batch-to-Batch Variability in this compound Concentration
Possible Cause Troubleshooting Step
Inconsistent Raw Material Source raw materials from certified suppliers with tight control over the supply chain.[3] Implement DNA barcoding for precise species identification.[3]
Process Deviations Implement real-time monitoring and multivariate data analysis to control process parameters.[1] Develop a "golden-batch" model based on ideal batches to detect deviations.[1]
Lack of Standardization Standardize the extraction protocol, including solvent-to-solid ratio, extraction time, and temperature.
Variable Extraction Efficiency Mix compliant batches to improve overall consistency, using chromatographic fingerprints to justify the mixing.[13]
Issue 3: Degradation of this compound in the Extract
Possible Cause Troubleshooting Step
Improper Storage Temperature Store extracts at refrigerated temperatures (e.g., 4°C).[11]
Exposure to Light Use amber or opaque containers to protect the extract from light.[12]
Unfavorable pH Adjust and maintain an optimal pH for the extract to ensure the stability of phenolic compounds.[11]
Oxidation Consider adding antioxidants to the formulation or storing under an inert atmosphere.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Preparation of Plant Material: Dry and mill the flower heads of Trifolium pratense.

  • Extraction Mixture: Place 0.3 g of the milled plant material into a vessel with 10 mL of 50% ethanol.[4]

  • Sonication: Subject the mixture to ultrasound-assisted extraction for a specified time (e.g., 10-30 minutes) and at a controlled temperature (e.g., 40°C).[4]

  • Centrifugation: Centrifuge the mixture for 10 minutes at 3382 x g.[4]

  • Collection and Filtration: Decant the supernatant and filter it through a 0.22 µm PVDF syringe filter prior to HPLC analysis.[4]

Protocol 2: Quantification of this compound using HPLC
  • Instrumentation: Utilize an HPLC system equipped with a suitable column (e.g., C18) and a UV or DAD detector set at an appropriate wavelength (e.g., 260 nm).[9]

  • Mobile Phase: Prepare a suitable mobile phase gradient, for example, a mixture of acetonitrile and water.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard and create a series of dilutions to generate a calibration curve.

  • Sample Analysis: Inject the filtered extract onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.

Data Presentation

Table 1: Comparison of Isoflavone Yields from Different Extraction Methods

Extraction Method Sample Code Daidzein Yield (µg/g) Genistein Yield (µg/g)
Ultrasound-Assisted (50% Ethanol, 10 min)UTE510393.23 ± 19.66171.57 ± 8.58
Ultrasound-Assisted (50% Ethanol, 30 min)UTE530415.07 ± 20.75150.57 ± 7.53
Heat-Reflux (50% Ethanol)HNE5432.30 ± 21.61154.50 ± 7.72

Data adapted from a study on isoflavone extraction from Trifolium pratensis L.[4][5][6]

Visualizations

Experimental_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification & Analysis cluster_3 Final Product raw_material Trifolium pratense (Red Clover) drying Drying raw_material->drying milling Milling drying->milling solvent Solvent Addition (e.g., 50% Ethanol) milling->solvent extraction Ultrasound-Assisted or Heat-Reflux Extraction centrifugation Centrifugation extraction->centrifugation solvent->extraction excipients Optional: Excipient Addition excipients->extraction filtration Filtration centrifugation->filtration hplc HPLC Analysis filtration->hplc final_product This compound Extract hplc->final_product

Caption: Workflow for this compound Extraction and Analysis.

Signaling_Pathway cluster_0 Potential Isoflavone-Modulated Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 Cellular Response This compound This compound (Isoflavone) pi3k PI3K This compound->pi3k Inhibition ras Ras This compound->ras Modulation apoptosis Apoptosis This compound->apoptosis Induction akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Inhibition

Caption: Potential Signaling Pathways Modulated by this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Pratensein: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Pratensein, an isoflavone found in red clover (Trifolium pratense), has been associated with the anti-inflammatory properties of its plant source. However, a comprehensive review of the scientific literature reveals a significant gap in the direct experimental validation of isolated this compound's anti-inflammatory effects.

While numerous studies have demonstrated the anti-inflammatory potential of Trifolium pratense extracts, there is a conspicuous absence of research focusing specifically on this compound as a singular molecular entity. The available data predominantly pertains to the effects of the whole plant extract or its fractions, making it challenging to isolate and quantify the specific contribution of this compound to the observed anti-inflammatory activity.

This guide provides a summary of the existing research on Trifolium pratense extracts and their relevance to the potential anti-inflammatory role of this compound. It also highlights the current limitations in the available data for a direct comparison of this compound with other anti-inflammatory agents.

Anti-inflammatory Activity of Trifolium pratense Extracts

Trifolium pratense (red clover) extracts have been investigated for their anti-inflammatory properties in both in vitro and in vivo models. These studies suggest that the extract can modulate key inflammatory pathways and reduce inflammatory responses.

In Vitro Studies

In vitro experiments using cell lines such as RAW 264.7 macrophages have shown that red clover extracts can inhibit the production of pro-inflammatory mediators.[1][2] The mechanism of action is believed to involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways are crucial in the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4]

In Vivo Studies

Animal models, particularly the carrageenan-induced paw edema model in rats, have been used to evaluate the in vivo anti-inflammatory effects of red clover extracts.[1] Oral administration of the extract has been shown to reduce paw swelling, a classic sign of inflammation.[1]

Signaling Pathways Implicated in the Anti-inflammatory Effects of Trifolium pratense

The primary signaling pathways identified in the anti-inflammatory action of red clover extracts are the NF-κB and MAPK pathways.

dot

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Gene Transcription cluster_inhibition Inhibition by T. pratense Extract Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to p38_JNK_ERK p38, JNK, ERK MAPK_pathway->p38_JNK_ERK p38_JNK_ERK->nucleus activates transcription factors Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->Pro_inflammatory_genes activates This compound T. pratense Extract This compound->IKK inhibits This compound->MAPK_pathway inhibits experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_model Rat Model Treatment_groups Treatment Groups (Control, Extract, Positive Control) Animal_model->Treatment_groups Oral_administration Oral Administration of Test Substance Treatment_groups->Oral_administration Carrageenan_injection Carrageenan Injection (induces inflammation) Oral_administration->Carrageenan_injection 30-60 min prior Paw_volume_measurement Paw Volume Measurement (at various time points) Carrageenan_injection->Paw_volume_measurement Data_collection Data Collection Paw_volume_measurement->Data_collection Statistical_analysis Statistical Analysis (% inhibition of edema) Data_collection->Statistical_analysis

References

Pratensein: A Comparative Analysis of its Efficacy Against Other Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the isoflavone pratensein reveals a distinct profile of biological activity when compared to other well-known isoflavones such as genistein and daidzein. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data on the antioxidant, anti-inflammatory, and anticancer efficacy of this compound, offering a valuable resource for future research and therapeutic development.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values, to provide a comparative overview of the efficacy of this compound and other major isoflavones.

Table 1: Comparative Antioxidant Activity of Isoflavones (DPPH Radical Scavenging Assay)

IsoflavoneTest SystemIC50 (µM)Source
This compound Data Not Available--
Genistein DPPH Assay~20-50[1]
Daidzein DPPH Assay>100[1]
Formononetin Data Not Available--

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity of Isoflavones (Nitric Oxide Inhibition in RAW 264.7 Cells)

IsoflavoneTest SystemIC50 (µM)Source
This compound Data Not Available--
Genistein LPS-stimulated RAW 264.7 cells~10-20[2]
Daidzein LPS-stimulated RAW 264.7 cells~20-40[2]
Formononetin Data Not Available--

Note: Lower IC50 values indicate higher anti-inflammatory activity.

Table 3: Comparative Anticancer Activity of this compound and its Glycoside

CompoundCell LineCC50 (µg/mL)
This compound MCF-7 (Breast Cancer)25
MDA-MB-231 (Breast Cancer)30
This compound Glycoside MCF-7 (Breast Cancer)15
MDA-MB-231 (Breast Cancer)20

Note: Lower CC50 values indicate higher cytotoxic activity against cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • A stock solution of DPPH is prepared in methanol.

    • Test compounds (isoflavones) are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds (isoflavones) for a specific duration (e.g., 1 hour).

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

  • Measurement of Nitric Oxide:

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[3]

Signaling Pathways and Mechanisms of Action

This compound, along with other isoflavones, exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Isoflavones such as genistein and daidzein have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby suppressing the inflammatory response.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB:e->NFkB Releases This compound This compound & Other Isoflavones This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Induces Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by isoflavones.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the production of protective enzymes like HO-1 (Heme oxygenase-1) and NQO1 (NAD(P)H quinone dehydrogenase 1). Some isoflavones are known to activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Mediates Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates Keap1_Nrf2:e->Nrf2 Releases This compound This compound & Other Isoflavones This compound->Keap1_Nrf2 Promotes Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Figure 2: Activation of the Nrf2 antioxidant response pathway by isoflavones.

Discussion and Future Directions

The available data indicates that this compound and its glycoside exhibit noteworthy anticancer activity, particularly against breast cancer cell lines. However, a significant gap exists in the literature regarding the direct comparative antioxidant and anti-inflammatory efficacy of pure this compound against other isoflavones. While genistein and daidzein are more extensively studied, the unique structural features of this compound may confer distinct biological activities that warrant further investigation.

Future research should focus on conducting head-to-head comparative studies of this compound with other isoflavones in standardized antioxidant and anti-inflammatory assays to establish a clear efficacy profile. Elucidating the precise molecular targets and mechanisms of action of this compound within the NF-κB and Nrf2 pathways, as well as other relevant cellular signaling cascades, will be crucial for understanding its therapeutic potential. Such studies will provide the necessary foundation for the rational design of novel therapeutics based on the this compound scaffold for a range of inflammatory and proliferative diseases.

References

A Comparative Guide to Pratensein Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Pratensein: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate quantification method is critical for accurate and reliable results in research, quality control, and clinical studies. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid in making an informed decision.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key performance indicators for HPLC-UV and LC-MS/MS methods for the quantification of isoflavones, including this compound. These values are compiled from various studies and represent typical performance characteristics. A dedicated, validated UV-Vis spectrophotometry method for this compound is less common in literature; therefore, its performance characteristics are presented as estimations based on methods for similar flavonoid compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Accuracy (% Recovery) 95-105%90-110%90-110%
Precision (%RSD) < 5%< 15%< 5%
Specificity Moderate to HighVery HighLow to Moderate
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each quantification technique are provided below. These protocols are generalized from published research and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of this compound in plant extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Extraction: Accurately weigh the sample (e.g., dried plant material, extract). Extract with a suitable solvent, such as methanol or ethanol, often with sonication or reflux to enhance extraction efficiency.

  • Hydrolysis (Optional): To quantify total this compound (aglycone), perform acid or enzymatic hydrolysis to convert glycosides to their aglycone form.

  • Purification: Filter the extract through a 0.45 µm syringe filter before injection. Solid-phase extraction (SPE) may be employed for cleaner samples.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (approximately 260 nm).

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify this compound in the samples by comparing the peak area with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC, but may require more rigorous cleanup to minimize matrix effects.

  • An internal standard is often added to the sample and calibration standards to improve accuracy and precision.

2. LC Conditions:

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., < 3 µm).

  • Mobile Phase: Similar to HPLC, using a gradient of acetonitrile and water with a volatile modifier like formic acid.

  • Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.

3. MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Ion Transitions: Specific m/z transitions for this compound need to be determined by direct infusion of a standard solution.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

UV-Visible Spectrophotometry

This method is simpler and more cost-effective but is less specific and sensitive compared to chromatographic methods. It is suitable for the quantification of this compound in relatively simple mixtures or as a preliminary screening tool.

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Extract the sample as described for HPLC and dilute to a concentration within the linear range of the assay.

2. Measurement:

  • Determine the λmax of this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.

3. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound using the three described analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_quant Quantification Sample Sample (e.g., Plant Material) Extraction Extraction (Methanol/Ethanol) Sample->Extraction Hydrolysis Hydrolysis (Optional) Extraction->Hydrolysis Purification Purification (Filtration/SPE) Hydrolysis->Purification HPLC HPLC-UV Purification->HPLC LCMS LC-MS/MS Purification->LCMS UVVis UV-Vis Spectrophotometry Purification->UVVis Data Data Analysis & Quantification HPLC->Data LCMS->Data UVVis->Data

Fig. 1: Generalized experimental workflow for this compound quantification.
Signaling Pathway

This diagram illustrates the proposed signaling pathway for the upregulation of Scavenger Receptor Class B Type I (SR-BI) by this compound, which contributes to its anti-atherosclerotic effects.

G cluster_pathway This compound-Mediated Upregulation of SR-BI This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates TranscriptionFactors Transcription Factors (e.g., SREBP-1, Sp1) Akt->TranscriptionFactors Activates SCARB1 SCARB1 Gene (in nucleus) TranscriptionFactors->SCARB1 Promotes Transcription SRBI_mRNA SR-BI mRNA SCARB1->SRBI_mRNA SRBI_Protein SR-BI Protein (on cell membrane) SRBI_mRNA->SRBI_Protein Translation Atherosclerosis Prevention of Atherosclerosis SRBI_Protein->Atherosclerosis Contributes to

Fig. 2: Proposed signaling pathway of this compound.

Conclusion

The choice of a quantification method for this compound depends on the specific requirements of the study.

  • HPLC-UV is a robust and reliable method suitable for routine quality control and quantification in samples with relatively high concentrations of this compound.

  • LC-MS/MS is the method of choice for complex biological matrices, trace-level quantification, and when high specificity is required, such as in pharmacokinetic studies.

  • UV-Vis Spectrophotometry offers a simple, rapid, and low-cost alternative for preliminary screening or for the analysis of simple, high-concentration samples.

Proper method validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data, regardless of the chosen technique.

Pratensein vs. Synthetic Analogues: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and targeted cancer therapies is a continuous journey. Natural compounds, such as the isoflavone Pratensein (commonly studied as its close relative, Formononetin), have shown considerable promise in preclinical cancer research. However, the development of synthetic analogues aims to enhance their therapeutic properties, including potency, solubility, and target specificity. This guide provides a comprehensive comparison of this compound (Formononetin) and its synthetic analogues, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.

Performance Comparison: this compound (Formononetin) vs. Synthetic Analogues

This compound, and more extensively its well-researched counterpart Formononetin, exhibits a range of anti-cancer activities by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2] Synthetic modifications of the Formononetin scaffold have led to the development of analogues with potentially improved efficacy and targeted action.

The primary strategy in synthesizing these analogues often involves modifications at the 7-hydroxyl group of the Formononetin molecule.[3] These modifications aim to improve properties like water solubility and mitochondrial targeting, which can be limitations for the natural compound.[3][4]

Quantitative Analysis of Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Formononetin and several of its synthetic analogues against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Formononetin A549 (Lung Cancer)83.02 ± 6.25[3]
HCT-116 (Colorectal Cancer)-[1]
PC3 (Prostate Cancer)-[1]
MDA-MB-231 (Breast Cancer)-[1]
HepG2 (Liver Cancer)10.397 µg/mL[4][5]
MOLT-4 (Leukemia)155.8[6]
MOLT-17 (Leukemia)183.2[6]
Formononetin Nitrogen Mustard Derivative HCT-116 (Colorectal Cancer)3.8[1]
Formononetin-dithiocarbamate hybrid PC3 (Prostate Cancer)1.97[1]
Triphenylphosphine-containing derivative (2c) A549 (Lung Cancer)12.19 ± 1.52[3][4]
HGC-27 (Gastric Cancer)18.62 ± 1.60[3]
Triazole-containing derivative (7a) A549 (Lung Cancer)0.87[7]
4-Morpholinecarbonyl chloride conjugated FMN (FMN-4Morpho) A549 (Lung Cancer)Significantly enhanced cytotoxicity[8][9]
B16F10 (Melanoma)Significantly enhanced cytotoxicity[8][9]
4T1 (Breast Cancer)Significantly enhanced cytotoxicity[8][9]

Key Observations:

  • Several synthetic analogues demonstrate significantly lower IC50 values compared to the parent compound, Formononetin, indicating enhanced cytotoxic activity against cancer cells. For example, the triazole-containing derivative 7a is approximately 40-fold more potent than Formononetin in A549 lung cancer cells.[7]

  • The Formononetin-dithiocarbamate hybrid and the nitrogen mustard derivative also show potent activity in prostate and colorectal cancer cell lines, respectively.[1]

  • Triphenylphosphine-containing derivatives have been designed to target mitochondria, potentially enhancing their anti-cancer effect.[3][4]

  • It is important to note that the direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Mechanisms of Action

Both this compound (Formononetin) and its synthetic analogues exert their anti-cancer effects by modulating a complex network of signaling pathways crucial for cancer cell survival and proliferation.

This compound (Formononetin)

Formononetin has been shown to induce apoptosis and cell cycle arrest by targeting several key pathways:

  • PI3K/Akt Signaling Pathway: Formononetin can inhibit the PI3K/Akt pathway, a central regulator of cell growth and survival.[2][10] This inhibition leads to downstream effects such as the modulation of Bcl-2 family proteins, promoting apoptosis.[2]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical target. Formononetin can modulate the MAPK pathway, which is involved in cell proliferation and differentiation.[1]

  • STAT3 Signaling Pathway: Formononetin has been observed to block the STAT3 signaling pathway, which plays a role in tumor progression and metastasis.[2]

Pratensein_Signaling_Pathway This compound This compound (Formononetin) PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK modulates STAT3 STAT3 This compound->STAT3 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Proliferation promotes STAT3->Proliferation promotes

Signaling pathways modulated by this compound (Formononetin).

Synthetic Analogues

Synthetic analogues often exhibit enhanced or more specific targeting of these pathways. For instance:

  • Formononetin-dithiocarbamate hybrid: This analogue has been shown to induce apoptosis by modulating the MAPK and Wnt signaling pathways in prostate cancer cells.[1]

  • Triazole-containing derivative (7a): This potent analogue upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 to induce apoptosis in lung cancer cells.[7]

  • Formononetin derivatives targeting EGFR: Some derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer, by down-regulating multiple downstream signaling pathways like EGFR/PI3K/Akt and EGFR/ERK.[1]

Synthetic_Analogues_Signaling_Pathway Analogues Synthetic Analogues MAPK_Wnt MAPK & Wnt Pathways Analogues->MAPK_Wnt modulates Bax_Bcl2 Bax/Bcl-2 Ratio Analogues->Bax_Bcl2 upregulates EGFR EGFR Analogues->EGFR inhibits Proliferation Cell Proliferation MAPK_Wnt->Proliferation promotes Apoptosis Apoptosis Bax_Bcl2->Apoptosis induces EGFR->Proliferation promotes

Targeted signaling pathways of synthetic analogues.

Experimental Protocols

The following provides a generalized methodology for a key experiment cited in the evaluation of this compound and its analogues.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or its synthetic analogues). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed attach Allow cells to attach overnight seed->attach treat Treat cells with compounds attach->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Workflow of the MTT assay for cell viability.

Conclusion

This compound (Formononetin) has demonstrated significant anti-cancer potential through the modulation of multiple signaling pathways. The development of synthetic analogues has shown considerable success in enhancing the potency and specificity of this natural product. The data presented in this guide highlights the promising therapeutic avenues for both the natural compound and its derivatives. Further research focusing on in vivo efficacy, pharmacokinetic profiles, and safety of the most potent synthetic analogues is warranted to translate these preclinical findings into clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

Pratensein: A Comparative Analysis of its Phytoestrogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities of pratensein in comparison to other prominent phytoestrogens: genistein, daidzein, and coumestrol.

Introduction

Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered significant attention for their potential roles in human health and disease. Among these, isoflavones such as this compound, genistein, and daidzein, and the coumestan, coumestrol, are extensively studied for their estrogenic and other biological activities. This compound, a key isoflavone found in red clover (Trifolium pratense), is of particular interest. This guide provides a comprehensive comparison of the biological effects of this compound with those of genistein, daidzein, and coumestrol, supported by available experimental data. The information is presented to aid researchers and professionals in drug development in understanding the relative potency and mechanisms of action of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound and its counterparts across key biological activities. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from studies on red clover extracts.

Table 1: Estrogen Receptor Binding Affinity

Phytoestrogens exert their estrogenic effects primarily by binding to estrogen receptors alpha (ERα) and beta (ERβ). Their relative binding affinity (RBA) for these receptors is a crucial determinant of their biological activity.

CompoundEstrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)ERβ/ERα Selectivity RatioReference
This compound Data not availableData not availableData not available
Genistein 0.0216.8~324[1]
Daidzein 0.0130.74~57[1]
Coumestrol 7355[2]
17β-Estradiol 1001001[1]

RBA is expressed as a percentage of the binding affinity of 17β-estradiol.

Table 2: Effects on Cancer Cell Proliferation

The antiproliferative activity of phytoestrogens is a key area of research, particularly in the context of hormone-dependent cancers. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

CompoundCell LineCC50/IC50 (µg/mL)Experimental AssayReference
This compound MCF-7 (ER+)155Not Specified[3]
MDA-MB-231 (ER-)125Not Specified[3]
This compound Glycoside MCF-7 (ER+)8.5Not Specified[3]
MDA-MB-231 (ER-)23Not Specified[3]
Genistein MCF-7 (ER+)~5-10MTT Assay[4]
MDA-MB-231 (ER-)~15-25MTT Assay[5]
Daidzein HT-29 (Colon)50-100 µMNot Specified[6]
Coumestrol MCF-7 (ER+)Significantly reduced viability at 10⁻⁵-10⁻⁷ MNot Specified[7]
Table 3: Anti-inflammatory Effects

Phytoestrogens can modulate inflammatory responses, often by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

CompoundAssayIC50Key Pathway TargetedReference
This compound Data not availableData not availableData not available
Genistein Inhibition of IκBα phosphorylation~25 µMNF-κB[8]
Inhibition of NO production (LPS-stimulated macrophages)Varies by studyNF-κB, STAT-1[2]
Daidzein Inhibition of NO production (LPS-stimulated macrophages)Varies by studyNF-κB[2]
8-Hydroxydaidzein Inhibition of NO production (LPS-stimulated macrophages)IC50 for ABTS radical scavenging: 2.19 µMNF-κB, AP-1[9]
Coumestrol Data not availableData not availableData not available
Table 4: Antioxidant Activity

The antioxidant capacity of phytoestrogens contributes to their protective effects against oxidative stress-related diseases. This is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.

CompoundAntioxidant AssayIC50 / ActivityReference
This compound Data not availableData not available
Genistein DPPH radical scavengingES50: 0.13 mg/mL[8]
Daidzein DPPH radical scavengingWeaker than genistein[5]
8-Hydroxydaidzein DPPH radical scavengingIC50: 58.93 µM[9]
Coumestrol Data not availableData not available
Trifolium pratense extract (water) DPPH radical scavengingIC50: 17.47 µg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key assays mentioned.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors compared to a radiolabeled estradiol.

Protocol Outline:

  • Preparation of ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the source of estrogen receptors.

  • Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol using methods like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[9][11]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the phytoestrogens for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

NF-κB Inhibition Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol Outline:

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other suitable cell lines are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Treatment: Cells are pre-treated with different concentrations of the phytoestrogen before or during LPS stimulation.

  • Measurement of NF-κB Activity: NF-κB activation can be assessed by several methods:

    • Western Blot: Measuring the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

    • Reporter Gene Assay: Using cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

    • ELISA-based Assays: Quantifying the amount of activated NF-κB in nuclear extracts.

  • Data Analysis: The level of NF-κB inhibition is quantified relative to the stimulated, untreated control. The IC50 value can be calculated from the dose-response curve.[12][13]

Antioxidant Capacity (DPPH) Assay

The DPPH assay is a common and simple method to evaluate the free radical scavenging activity of a compound.

Protocol Outline:

  • Preparation of DPPH Solution: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol or ethanol) to a specific concentration.

  • Reaction Mixture: The phytoestrogen solution at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a certain period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the comparison of phytoestrogens.

Estrogen_Receptor_Signaling Phytoestrogen Phytoestrogen (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binds HSP Heat Shock Proteins ER->HSP Release Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (in DNA) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Apoptosis) Protein->Response NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Phytoestrogen Phytoestrogen (e.g., Genistein) Phytoestrogen->IKK Inhibits Experimental_Workflow Start Start: Select Phytoestrogens (this compound, Genistein, Daidzein, Coumestrol) ER_Assay Estrogen Receptor Binding Assay Start->ER_Assay Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Start->Cell_Culture Antioxidant Antioxidant Assay (DPPH, ORAC) Start->Antioxidant Data_Analysis Data Analysis and Comparison (IC50, RBA) ER_Assay->Data_Analysis Proliferation Cell Proliferation Assay (MTT) Cell_Culture->Proliferation Inflammation Anti-inflammatory Assay (NF-κB Inhibition) Cell_Culture->Inflammation Proliferation->Data_Analysis Inflammation->Data_Analysis Antioxidant->Data_Analysis Conclusion Conclusion and Future Research Directions Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Pratensein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Pratensein, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.

This compound, an O-methylated isoflavone, requires careful management in a laboratory setting due to its potential hazards. Adherence to proper disposal procedures is paramount to mitigate risks and comply with regulations. This document outlines the necessary steps for the safe handling, storage, and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1]. When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work with this compound powder or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[1].

Storage: this compound powder should be stored at -20°C, while solutions in solvent should be kept at -80°C in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

Waste Disposal Procedures

The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers at an approved waste disposal plant [1]. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step 1: Waste Segregation and Collection

All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected as hazardous waste.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this compound waste with other incompatible chemical waste streams. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.

Step 2: Waste Container Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • If in a solution, list all constituents, including solvents and their approximate concentrations.

  • The date when the first waste was added to the container.

  • The specific hazards associated with the waste (e.g., "Harmful," "Toxic to Aquatic Life").

Step 3: In-Lab Neutralization of Small Quantities (Institutional Approval Required)

For small quantities of this compound solutions, chemical deactivation may be a possibility prior to collection by a hazardous waste management service. Isoflavones, the chemical class of this compound, have been shown to be unstable in alkaline media. The following procedure is a suggested method for degradation and must be validated and approved by your institution's Environmental Health and Safety (EHS) department before implementation.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Objective: To degrade this compound in a liquid waste stream through alkaline hydrolysis.

  • Materials:

    • This compound-containing aqueous waste solution.

    • Sodium hydroxide (NaOH) solution (e.g., 1 M or as determined by validation).

    • pH indicator strips or a calibrated pH meter.

    • Appropriate personal protective equipment (safety goggles, chemical-resistant gloves, lab coat).

    • Stir plate and stir bar.

    • Chemical fume hood.

  • Procedure:

    • Perform all steps in a certified chemical fume hood.

    • Place the container with the this compound waste solution on a stir plate and add a stir bar.

    • Slowly add the sodium hydroxide solution to the waste while stirring.

    • Monitor the pH of the solution. Continue adding the base until the pH is ≥ 12.

    • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation.

    • After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

    • The neutralized solution should still be collected as hazardous waste, but it will be in a less hazardous state. Clearly label the container with all final constituents.

  • Validation: The effectiveness of this degradation procedure should be validated by an appropriate analytical method (e.g., HPLC) to confirm the absence of this compound before the procedure is adopted as a standard operating procedure (SOP).

Step 4: Final Disposal

All this compound waste, whether treated or not, must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for the pickup of the properly labeled waste containers.

Quantitative Data Summary

ParameterValueReference
CAS Number 2284-31-3[1]
Molecular Formula C16H12O6[1]
Molecular Weight 300.26 g/mol [1]
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C[1]
Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Pratensein_Disposal_Workflow start This compound Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate label_container Label Waste Container Correctly segregate->label_container small_spill Small Spill or Contaminated Labware? label_container->small_spill collect_waste Collect in Designated Hazardous Waste Container small_spill->collect_waste No in_lab_treatment In-Lab Neutralization (EHS Approved Protocol) small_spill->in_lab_treatment Yes (Liquid) ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup in_lab_treatment->collect_waste No alkaline_hydrolysis Perform Alkaline Hydrolysis (pH >= 12, 24h) in_lab_treatment->alkaline_hydrolysis Yes neutralize Neutralize Solution (pH 6-8) alkaline_hydrolysis->neutralize final_collection Collect Treated Waste neutralize->final_collection final_collection->ehs_pickup disposal Final Disposal at Approved Facility ehs_pickup->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pratensein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pratensein, a naturally occurring O-methylated isoflavone.[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is necessary to protect both laboratory personnel and the environment.

Hazard Classification:

  • Acute Oral Toxicity: Category 4[2]

  • Acute Aquatic Toxicity: Category 1[2]

  • Chronic Aquatic Toxicity: Category 1[2]

Precautionary Statements:

  • Wash skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid release to the environment.[2]

  • If swallowed, call a poison center or doctor.[2]

  • Collect spillage.[2]

  • Dispose of contents/container to an approved waste disposal plant.[2]

PropertyValue
Chemical Formula C16H12O6
Molecular Weight 300.26 g/mol [1]
CAS Number 2284-31-3[2]
Appearance No data available
Storage Temperature Powder: -20°C; In solvent: -80°C[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to minimize exposure through inhalation, ingestion, and skin or eye contact.

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.[2]

  • Hand Protection: Wear protective gloves. The specific glove material should be selected based on the solvent used and the duration of handling.

  • Body Protection: A lab coat or impervious clothing is necessary to protect the skin.[2]

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid inhalation of dust.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_spill Spill Management cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store at Appropriate Temperature (Powder: -20°C, In Solvent: -80°C) Inspect->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Store->DonPPE Prepare for Experiment Weigh Weigh Powder in Ventilated Area DonPPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Generate Waste Spill Accidental Spill Occurs Evacuate Evacuate Area if Necessary Spill->Evacuate Contain Contain Spill with Absorbent Material Spill->Contain Clean Clean and Decontaminate Area Contain->Clean Clean->CollectWaste Segregate Segregate from Incompatible Waste CollectWaste->Segregate Dispose Dispose via Approved Waste Disposal Plant Segregate->Dispose

Caption: Safe handling and disposal workflow for this compound.

Step-by-Step Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[2][3]

  • Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[2][3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[3]

  • Ingestion: Wash out mouth with water. Remove dentures if any. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[3]

Accidental Release Measures:

In the event of a spill, use personal protective equipment.[2] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2] Absorb the spillage with inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in accordance with local regulations.[2]

Disposal Plan

All waste materials, including empty containers and contaminated absorbents, must be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment.[2]

Disclaimer: This information is intended for guidance only and is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) office for detailed procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pratensein
Reactant of Route 2
Reactant of Route 2
Pratensein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.